molecular formula C9H8N2O3 B1465597 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 944896-44-0

6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid

Número de catálogo: B1465597
Número CAS: 944896-44-0
Peso molecular: 192.17 g/mol
Clave InChI: HIUHJNOOMXAGST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-2-3-8-10-4-7(9(12)13)11(8)5-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUHJNOOMXAGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717074
Record name 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-44-0
Record name 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Foreword: The Strategic Imperative for Unambiguous Structural Verification

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its derivatives have shown promise as anti-cancer, anti-inflammatory, and antiviral therapeutics.[3][4] The precise biological activity of these compounds is intrinsically linked to their three-dimensional structure; minor isomeric differences can lead to vastly different pharmacological profiles.

This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of a specific derivative, 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid. We will move beyond a simple recitation of techniques, instead focusing on the strategic rationale behind the analytical sequence. The objective is to construct a self-validating system of evidence where each piece of data from orthogonal techniques corroborates the others, culminating in an undeniable structural assignment. This document is intended for researchers, chemists, and drug development professionals who require not just an answer, but a robust and defensible understanding of molecular structure.

Molecular Profile and Proposed Structure

Before embarking on the analytical journey, we must first establish the baseline hypothesis. The target molecule is 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
IUPAC Name 6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
CAS Number Not readily available (underscoring the need for elucidation)

The proposed chemical structure, with standard atom numbering for spectroscopic assignment, is presented below. This numbering is critical for the subsequent discussion of NMR data.

Caption: Proposed structure of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid.

The Strategic Elucidation Workflow

A robust structural elucidation relies on a synergistic combination of analytical techniques. Each method provides a unique piece of the puzzle, and their collective data should converge on a single, unambiguous structure. Our strategy is designed to be systematic, moving from broad molecular properties to fine atomic details.

Caption: The integrated workflow for structural elucidation.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Rationale: The first step is always to confirm that we have synthesized a molecule of the correct mass. High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass for its ability to provide an exact mass measurement, which is crucial for determining the elemental formula and distinguishing between isobaric compounds.

Expected Data & Interpretation: Using Electrospray Ionization (ESI) in positive mode, we expect to observe the protonated molecule [M+H]⁺.

  • Calculated Exact Mass for [C₉H₈N₂O₃ + H]⁺: 193.0608

  • Expected Observation: A prominent ion at m/z ≈ 193.0608.

An observed mass within a narrow tolerance (typically < 5 ppm) of the calculated value provides strong evidence for the C₉H₈N₂O₃ formula.

Fragmentation Analysis: Tandem MS (MS/MS) of the parent ion can reveal characteristic fragmentation patterns that support the proposed structure. Key expected fragments include:

  • Loss of H₂O (-18 Da): From the carboxylic acid.

  • Loss of CO₂ (-44 Da): A classic fragmentation for carboxylic acids.

  • Loss of •OCH₃ (-31 Da): Cleavage of the methoxy group.

These fragmentation pathways provide initial, albeit non-definitive, clues about the molecule's functional groups and connectivity.[5]

Protocol 3.1: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its exact mass to the calculated value.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we are specifically looking for evidence of the carboxylic acid, the aromatic system, and the methoxy ether group.

Expected Data & Interpretation: The presence of the following absorption bands would be strongly indicative of the proposed structure.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400–2400 (broad)O–H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid[6]
~1630C=N/C=C stretchImidazopyridine Ring
~1250Asymmetric C–O–C stretchAryl Ether (Methoxy)
~1100Symmetric C–O–C stretchAryl Ether (Methoxy)

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch confirms the carboxyl group, while the C-O-C stretches validate the presence of the methoxy substituent.[7]

Protocol 4.1: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric H₂O and CO₂.

  • Sample Scan: Apply pressure to the sample using the anvil to ensure good contact and collect the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the key absorption bands.

NMR Spectroscopy: Mapping the Atomic Connectivity

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and correlations of ¹H and ¹³C nuclei, we can piece together the entire carbon-hydrogen framework and confirm the precise placement of substituents.[8][9]

¹H NMR Spectroscopy - The Proton Framework

We anticipate signals for seven distinct protons or proton groups. The electron-withdrawing nature of the nitrogen atoms and the substitution pattern will dictate the chemical shifts.

Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz):

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.2-8.4Singlet (s)N/AIsolated proton on the electron-deficient imidazole ring.
H-5~9.0-9.2Doublet (d) or Singlet (s)J ≈ 2.0Proton adjacent to the bridgehead nitrogen; deshielded. May appear as a narrow doublet due to small coupling to H-7.
H-7~7.2-7.4Doublet of doublets (dd)J ≈ 9.5, 2.0Coupled to both H-8 (ortho) and H-5 (meta).
H-8~7.7-7.9Doublet (d)J ≈ 9.5Coupled only to H-7 (ortho).
-OCH₃~3.9-4.1Singlet (s)N/ATypical chemical shift for an aryl methoxy group.
-COOH>12.0Broad Singlet (br s)N/AExchangeable proton, highly deshielded.

Note: These predictions are based on data from analogous substituted imidazo[1,2-a]pyridine-3-carboxylic acids.[10]

¹³C NMR Spectroscopy - The Carbon Skeleton

The ¹³C NMR spectrum will confirm the presence of nine distinct carbon atoms.

Predicted ¹³C NMR Data (in DMSO-d₆, ~101 MHz):

Carbon AssignmentPredicted δ (ppm)Rationale
C=O (Carboxyl)~165Typical value for a carboxylic acid carbonyl.[11]
C-6 (C-OCH₃)~155-158Oxygen-bearing aromatic carbon, highly deshielded.
C-2~145-148Deshielded due to adjacent nitrogen and ring electronics.
C-8a~140-142Bridgehead carbon adjacent to nitrogen.
C-5~125-128Pyridine ring carbon adjacent to nitrogen.
C-8~118-120Pyridine ring carbon.
C-7~115-117Pyridine ring carbon.
C-3~108-110Shielded carbon of the imidazole ring.
-OCH₃~56Typical value for a methoxy carbon.
2D NMR - Unambiguous Assignment

While 1D NMR provides a strong hypothesis, 2D NMR experiments provide definitive proof of connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon signal, confirming the C-H pairings (e.g., H-2 with C-2, H-5 with C-5, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (over 2-3 bonds). It provides the crucial evidence to place the substituents.

Caption: Key expected HMBC correlations for structural confirmation.

Crucial HMBC Correlations:

  • -OCH₃ protons to C-6: This correlation is the definitive proof that the methoxy group is attached to the C-6 position.

  • H-2 proton to the Carboxyl Carbon: This confirms the carboxyl group is at the C-3 position.

  • H-5 proton to C-6 and C-7: This helps to lock in the assignments on the pyridine ring.

Protocol 5.1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with sufficient scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

  • 2D NMR Acquisition: Perform standard gradient-selected HSQC and HMBC experiments.

  • Analysis: Process the data (Fourier transform, phase correction, baseline correction) and integrate the spectra to assign all signals and confirm correlations.

Single-Crystal X-ray Crystallography: The Final Arbiter

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions.[13][14]

Methodology & Expected Outcome: The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is rotated in an X-ray beam.[15] The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic positions are determined.

The expected outcome is a refined crystal structure that visually matches the proposed molecule. This will confirm:

  • The imidazo[1,2-a]pyridine core.

  • The placement of the methoxy group at C-6.

  • The placement of the carboxylic acid at C-3.

  • Intermolecular hydrogen bonding patterns, likely involving the carboxylic acid group and the pyridine nitrogen, which dictate the crystal packing.[16]

Protocol 6.1: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). Slow evaporation of a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture) is a common method.

  • Mounting: Carefully select and mount a defect-free crystal on a goniometer head.

  • Data Collection: Perform data collection on a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and use software packages (e.g., SHELX) to solve and refine the crystal structure.

  • Analysis: Analyze the final structure, generate graphical representations, and tabulate key crystallographic data (unit cell parameters, bond lengths, angles).

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is achieved not by a single measurement, but by the convergence of evidence from a suite of orthogonal analytical techniques.

  • HRMS confirms the correct elemental formula, C₉H₈N₂O₃.

  • IR Spectroscopy identifies the essential carboxylic acid and methoxy functional groups.

  • 1D and 2D NMR Spectroscopy meticulously map the C-H framework and definitively establish the connectivity and substitution pattern.

  • X-ray Crystallography provides the final, incontrovertible 3D structure in the solid state.

References

  • Pipzine Chemicals. 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid.
  • Pálinkás, J., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(11), 3321. Available from: [Link]

  • Patel, S., et al. (2025). Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling. Indian Journal of Heterocyclic Chemistry, 35(3). Available from: [Link]

  • Kumar, A., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 399, 03010. Available from: [Link]

  • ResearchGate. (n.d.). Crystal structure elucidation and DFT studies of imidazopyridine-pyrazoline derivative. Available from: [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1238–1256. Available from: [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine-3-carboxylic acid. Available from: [Link]

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  • ACS Publications. (n.d.). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Available from: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available from: [Link]

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  • National Center for Biotechnology Information. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(23), 7193. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(19), 6432. Available from: [Link]

  • Oakwood Chemical. (n.d.). 6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid. Available from: [Link]

  • JETIR. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E, 71(Pt 9), o979–o980. Available from: [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 26(5), 771–783. Available from: [Link]

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  • Excillum. (n.d.). Small molecule crystallography. Available from: [Link]

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  • ResearchGate. (n.d.). Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. Available from: [Link]

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Sources

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous clinically significant therapeutic agents.[1][2] Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This has led to the development of drugs such as Zolpidem for insomnia, Alpidem as an anxiolytic, and Olprinone for acute heart failure.[1][3] The versatility of this scaffold continues to inspire the exploration of new derivatives for various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3]

This guide focuses on a specific derivative, 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid , a compound of significant interest for researchers in drug discovery. We will provide a comprehensive overview of its chemical identity, synthesis, potential applications, and relevant experimental protocols, grounded in established scientific principles.

Compound Identification and Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence its solubility, stability, and pharmacokinetic profile.

Chemical Identifier:

  • CAS Number: 944896-44-0[4]

Quantitative Data Summary:

The following table summarizes the key computed physicochemical properties for 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid. These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems and predicting potential membrane permeability.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol [5]
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 2PubChem
Exact Mass 192.053492 g/mol PubChem
Topological Polar Surface Area 67.9 ŲPubChem

Synthesis and Mechanistic Rationale

The synthesis of imidazo[1,2-a]pyridines typically proceeds via the well-established condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[6][7] This approach offers a reliable and modular route to a diverse range of analogs.

Synthetic Workflow Diagram

The diagram below illustrates a logical workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Hydrolysis cluster_purification Purification & Analysis A Reactants: 2-Amino-5-methoxypyridine Ethyl bromopyruvate B Step 1: Condensation Reaction Solvent: Ethanol Condition: Reflux A->B C Intermediate: Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate B->C D Step 2: Base Hydrolysis Reagent: NaOH (aq) Condition: Heat C->D E Step 3: Acidification Reagent: HCl (aq) Result: Precipitation D->E F Step 4: Isolation Method: Filtration E->F G Step 5: Purification Method: Recrystallization F->G H Final Product: 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid G->H I Analysis: NMR, LC-MS, HRMS H->I

Caption: Synthetic workflow for 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis starting from commercially available precursors. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-methoxypyridine (1.24 g, 10 mmol) in absolute ethanol (50 mL).

    • Rationale: Ethanol serves as a polar protic solvent that effectively dissolves the reactants and facilitates the nucleophilic attack.

  • Reagent Addition: To the stirred solution, add ethyl bromopyruvate (2.15 g, 11 mmol, 1.1 equivalents) dropwise at room temperature.

    • Rationale: Using a slight excess of the electrophile ensures the complete consumption of the starting aminopyridine. Dropwise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature provides the necessary activation energy for both the initial Sₙ2 reaction and the subsequent intramolecular cyclization and dehydration steps that form the fused imidazole ring.

  • Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Rationale: Neutralization quenches the hydrobromic acid byproduct formed during the reaction, preventing potential side reactions and aiding in the precipitation of the product.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol to remove impurities. The crude ester is dried under vacuum.

Step 2: Hydrolysis to 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid

  • Hydrolysis Setup: Suspend the crude ethyl ester from Step 1 in a mixture of ethanol (30 mL) and a 2M aqueous solution of sodium hydroxide (NaOH) (20 mL, 40 mmol).

    • Rationale: This is a standard saponification reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to hydrolyze it to the corresponding carboxylate salt.

  • Reaction: Heat the mixture to 60°C and stir for 2-3 hours until the solid has completely dissolved and the reaction is complete (monitored by TLC).

  • Acidification: Cool the clear solution in an ice bath and acidify to pH ~4-5 by the slow addition of 2M hydrochloric acid (HCl).

    • Rationale: Acidification protonates the sodium carboxylate salt, causing the free carboxylic acid, which is less soluble in the aqueous medium, to precipitate out.

  • Purification and Characterization: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven at 50°C.

    • Self-Validation: The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it is suitable for biological testing.

Applications in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of anti-infective agents, particularly against Mycobacterium tuberculosis.[8] Derivatives bearing a carboxylic acid or carboxamide at the C3 position have shown potent activity.[9]

Antitubercular Potential

Recent studies have identified the cytochrome b subunit of the QcrB protein (QcrB) as a key target for imidazo[1,2-a]pyridine-based compounds.[8] QcrB is a critical component of the electron transport chain in M. tuberculosis, and its inhibition disrupts cellular respiration and energy production, leading to bacterial death. The 3-carboxylate series of imidazo[1,2-a]pyridines has been shown to be particularly potent inhibitors of this target.[8]

The 6-methoxy substituent on the pyridine ring of our title compound is an important feature. Methoxy groups can act as hydrogen bond acceptors and can modulate the electronic properties of the aromatic system, potentially influencing target binding affinity and pharmacokinetic properties. The carboxylic acid at the C3 position is crucial, likely forming key hydrogen bonding interactions within the active site of the target enzyme.

Potential Mechanism of Action: QcrB Inhibition

The diagram below conceptualizes the inhibitory action of an imidazo[1,2-a]pyridine derivative on the mycobacterial electron transport chain.

G cluster_etc Mycobacterial Electron Transport Chain (Inner Membrane) NDH2 NDH-2 Q Menaquinone Pool NDH2->Q e- QcrB QcrB Complex (Cytochrome bc1) Q->QcrB e- CytC Cytochrome c QcrB->CytC e- TerminalOxidase Terminal Oxidase CytC->TerminalOxidase e- ATP_Synthase ATP Synthase TerminalOxidase->ATP_Synthase Proton Motive Force Inhibitor 6-Methoxyimidazo[1,2-a]pyridine- 3-carboxylic acid Inhibitor->QcrB Inhibition

Caption: Inhibition of the QcrB complex by the imidazo[1,2-a]pyridine scaffold.

Conclusion

6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid represents a valuable chemical entity for researchers in drug discovery. Its synthesis is achievable through well-documented chemical transformations, and its structural features—notably the privileged imidazo[1,2-a]pyridine core, the C3-carboxylic acid, and the 6-methoxy group—make it a compelling candidate for investigation as an anti-infective agent, particularly in the context of tuberculosis research. The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for its synthesis, characterization, and further biological evaluation.

References

  • PubChem. Imidazo(1,2-a)pyridine-6-carboxylic acid. [Link]

  • Oakwood Chemical. 6-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid. [Link]

  • Pipzine Chemicals. 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid. [Link]

  • PubChem. Imidazo(1,2-a)pyridine-3-carboxylic acid. [Link]

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  • PubMed. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Pádár, P., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. [Link]

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  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

  • Adimurthy, S., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. [Link]

  • RSC Publishing. Physicochemical properties of imidazo-pyridine protic ionic liquids. [Link]

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Methodological & Application

Application Notes and Protocols: Leveraging 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active molecules, demonstrating a wide range of activities including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is a key synthetic intermediate, providing a versatile handle for the construction of novel derivatives through modification of its carboxylic acid group.[4][5] The presence of the carboxyl group enhances the compound's chemical reactivity, making it a valuable building block for drug discovery.[4][5] This guide provides a comprehensive framework for researchers, detailing the essential protocols for the characterization, activation, and subsequent derivatization of this important intermediate, with a focus on amide bond formation—the most common reaction in medicinal chemistry.[6][7]

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and unique electronic properties allow it to serve as an effective scaffold for presenting diverse pharmacophoric elements to biological targets.[8] Notable drugs like Zolpidem (Ambien) and Alpidem feature this core, highlighting its clinical significance.[2]

6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid serves not as an end-product, but as a crucial starting point. The methoxy group at the 6-position and the carboxylic acid at the 3-position provide distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The carboxylic acid is particularly important as it enables coupling with a vast library of amines to generate diverse amide libraries, a foundational step in many drug discovery programs.[9]

Initial Characterization of Starting Material

Before initiating any synthetic campaign, the identity and purity of the starting material, 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid, must be rigorously confirmed. This self-validating step prevents the waste of resources and ensures the reliability of downstream results.

Protocol 2.1: Quality Control Workflow
  • Visual Inspection: The compound is typically a white to light-yellow crystalline powder.[4]

  • Melting Point Analysis: Determine the melting point using a calibrated apparatus. A sharp melting range is indicative of high purity.

  • Spectroscopic Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire spectra. The proton and carbon signals should be consistent with the expected structure of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid.[10][11] Key signals to verify include the methoxy protons, the aromatic protons on the fused ring system, and the absence of significant impurity peaks.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the compound, matching its molecular formula.[10]

  • Purity Assessment (HPLC):

    • Employ a reverse-phase High-Performance Liquid Chromatography (HPLC) method to determine purity.[12] A typical starting condition is a C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.[12] The goal is to achieve a purity level of ≥95% before proceeding.

Analytical Technique Purpose Typical Specification
¹H NMR Structural ConfirmationSpectrum consistent with structure
¹³C NMR Structural ConfirmationCorrect number and position of signals
HRMS Molecular Formula ConfirmationMeasured mass within 5 ppm of calculated mass
HPLC Purity Determination≥95%
Melting Point Purity IndicationSharp, defined range

Core Synthetic Workflow: Amide Library Synthesis

The most common application for this intermediate is the synthesis of amide derivatives. This process involves two key stages: the activation of the carboxylic acid and the subsequent coupling with an amine.

G cluster_prep Phase 1: Preparation & Activation cluster_reaction Phase 2: Coupling & Purification cluster_analysis Phase 3: Final Product Analysis Start Start: 6-Methoxyimidazo[1,2-a]pyridine- 3-carboxylic acid QC Quality Control (NMR, HPLC, MS) Start->QC Verify Purity Activate Carboxylic Acid Activation (e.g., with HATU/EDC) QC->Activate Proceed if ≥95% pure Couple Amine Coupling (Add Amine + Base) Activate->Couple Form Activated Intermediate Workup Aqueous Workup & Extraction Couple->Workup Purify Purification (Column Chromatography) Workup->Purify FinalQC Final Product QC (NMR, LC-MS) Purify->FinalQC Isolate Product End Pure Amide Derivative FinalQC->End

Caption: General workflow for amide synthesis from the starting carboxylic acid.

Causality Behind the Method: Why Activation is Necessary

Directly reacting a carboxylic acid with an amine is generally ineffective. The acidic proton of the carboxylic acid will react with the basic amine in a rapid acid-base reaction, forming an unreactive ammonium carboxylate salt.[13] To facilitate the desired nucleophilic attack of the amine on the carbonyl carbon, the hydroxyl group of the carboxylic acid must be converted into a better leaving group.[13] This is the role of coupling reagents.

Protocol 3.1: Standard Amide Coupling using HATU

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and highly efficient peptide coupling reagent. It is particularly effective even with less reactive amines.[7]

Materials:

  • 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq)

  • Desired amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the mixture in an ice bath (0 °C). Slowly add DIPEA (2.5 eq) dropwise. Rationale: The base is added last and slowly to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Quenching & Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Rationale: The bicarbonate wash removes unreacted acid and acidic byproducts. The brine wash helps to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3.2: Alternative Coupling using EDC/HOBt

This method is a cost-effective alternative to HATU, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole). The EDC activates the carboxylic acid, and HOBt helps to suppress side reactions and minimize potential racemization if chiral amines are used.[7][13]

Procedure:

  • Reaction Setup: Dissolve 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) to the solution in one portion.

  • Base (Optional but Recommended): Add a non-nucleophilic base such as DIPEA or TEA (1.5 eq).

  • Reaction and Monitoring: Stir at room temperature and monitor as described in Protocol 3.1.

  • Workup: Follow the same workup procedure as in Protocol 3.1.

Coupling Reagent Advantages Considerations Typical Solvents
HATU/DIPEA High efficiency, fast reaction times, good for hindered/electron-deficient amines.[6][7]Higher cost, hexafluorophosphate byproduct.DMF, DCM
EDC/HOBt/DIPEA Cost-effective, water-soluble urea byproduct is easily removed during workup.[7]Can be slower, potential for side reactions without HOBt.DCM, DMF

Purification and Final Analysis

Purification is critical to obtaining the final compound in a state suitable for biological testing or further synthetic steps.

Protocol 4.1: Purification by Flash Column Chromatography
  • Adsorption: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol). The choice of solvent depends on the polarity of the synthesized amide, determined by preliminary TLC analysis.

  • Elution: Load the adsorbed crude product onto the column and elute with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified amide derivative.

Protocol 4.2: Final Product Validation

The structure and purity of the final amide must be confirmed using the same analytical techniques as in Protocol 2.1 (NMR, HRMS, and HPLC) to ensure the correct product has been synthesized to a high degree of purity.[10][11][14]

G cluster_input Inputs cluster_process Process cluster_output Outputs Carboxylic_Acid 6-Methoxyimidazo[1,2-a]pyridine- 3-carboxylic acid MW: 206.19 g/mol Coupling_Reaction Amide Coupling Reagents: HATU or EDC/HOBt Base: DIPEA or TEA Solvent: DMF or DCM Carboxylic_Acid->Coupling_Reaction Amine R-NH₂ Primary or Secondary Amine Amine->Coupling_Reaction Product Target Amide Purified Product Analysis: NMR, MS, HPLC Coupling_Reaction->Product Byproducts Reaction Byproducts Urea derivative, Salts Removed during workup/chromatography Coupling_Reaction->Byproducts

Caption: Logical relationship of inputs and outputs in the amide coupling reaction.

Conclusion

6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is a strategically valuable intermediate for the synthesis of novel chemical entities for drug discovery. By following a rigorous, self-validating workflow encompassing initial quality control, selection of an appropriate coupling protocol, and thorough purification and analysis, researchers can efficiently generate libraries of amide derivatives. The protocols outlined in this guide provide a robust foundation for these synthetic efforts, enabling the exploration of this important chemical space in the pursuit of new therapeutic agents.

References

  • 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid - Pipzine Chemicals. Pipzine Chemicals.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Center for Biotechnology Information (PMC - NIH).
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  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Center for Biotechnology Information (PMC).
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  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information (PMC - NIH).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. National Center for Biotechnology Information (PMC - NIH).
  • Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. Royal Society of Chemistry.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
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  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate.

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The Privileged Scaffold: 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in a multitude of biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic nature and rich electronic properties provide an excellent framework for the spatial presentation of pharmacophoric features, enabling potent and selective interactions with a diverse range of biological targets. Within this esteemed class of heterocycles, 6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid emerges as a particularly valuable building block. The methoxy group at the 6-position can modulate the electronic properties and metabolic stability of the molecule, while the carboxylic acid at the 3-position serves as a versatile synthetic handle for the generation of extensive chemical libraries, most notably through the formation of amide derivatives.

This technical guide provides an in-depth exploration of the applications of 6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of its therapeutic potential but also detailed, field-proven protocols for its synthesis and biological evaluation. While the carboxylic acid itself is a crucial intermediate, the majority of potent biological activities are observed in its carboxamide derivatives. Therefore, this guide will focus on the utility of the parent acid as a gateway to these powerful therapeutic agents.

I. Synthesis of the Core Scaffold

The synthesis of 6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is predicated on the well-established construction of the imidazo[1,2-a]pyridine ring system. A robust and adaptable two-step protocol, starting from the commercially available 2-amino-5-methoxypyridine, is presented below. This method first builds the ester derivative, which is then saponified to yield the target carboxylic acid.

Protocol 1: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid

Step 1: Synthesis of Ethyl 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylate

This step involves the cyclocondensation of 2-amino-5-methoxypyridine with an ethyl 2-formyl-3-oxobutanoate equivalent. A common and effective reagent for this transformation is ethyl 2-chloroacetoacetate, which upon reaction and cyclization, followed by elimination, yields the desired imidazopyridine ester.

  • Reaction Setup: To a solution of 2-amino-5-methoxypyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl 2-chloroacetoacetate (1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 16-24 hours.

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Saponification to 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid

The final step is a standard ester hydrolysis to yield the target carboxylic acid.

  • Reaction Setup: Dissolve the ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50°C to expedite the reaction. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 3-4 with 1N hydrochloric acid (HCl). A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid as a solid.

II. Application in the Development of Anti-Tuberculosis Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide.[3][4][5] The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for new anti-TB agents with novel mechanisms of action.[3][5] The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new anti-TB drugs.[3][4][5]

Derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid, specifically the N-aryl and N-heteroaryl carboxamides, have demonstrated potent activity against both replicating and non-replicating Mtb, as well as MDR and XDR strains.[6][7] The carboxylic acid is the immediate precursor for the synthesis of these active carboxamides via standard amide coupling reactions.

Mechanism of Action Insights

While the precise mechanism of action for all derivatives is not fully elucidated, transcriptional profiling of Mtb treated with an active imidazo[1,2-a]pyridine-3-carboxamide suggests a distinct mode of action from existing anti-TB drugs.[6] This novelty is a significant advantage in overcoming existing resistance mechanisms. Some studies point towards the inhibition of the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in Mtb.[5]

Structure-Activity Relationship (SAR) Highlights

The following table summarizes the anti-tubercular activity of a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, highlighting the impact of different substituents on the amide nitrogen. While not the 6-methoxy series, this data provides valuable insights into the SAR of this class of compounds.[6]

CompoundR Group on AmideMIC90 against Mtb H37Rv (μM)
1 Benzyl≤1
2 4-Methoxybenzyl≤1
3 4-Methylbenzyl≤1
4 4-Chlorobenzyl≤1
5 3,4-Dichlorobenzyl≤1

Data extracted from "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity".[6]

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

This protocol describes a general method for the synthesis of carboxamide derivatives from 6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Amide Coupling: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the desired carboxamide.

Protocol 3: In Vitro Anti-Mycobacterial Activity Assay (MIC Determination)

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized carboxamides against Mycobacterium tuberculosis H37Rv.

  • Preparation of Compounds: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

  • Assay Setup: In a 96-well microplate, perform serial two-fold dilutions of the test compounds in 7H9 broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the Mtb culture (adjusted to a final concentration of approximately 5 x 105 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. Visual inspection or the use of a growth indicator like resazurin can be used to determine the MIC.

III. Application as a Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[8] The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of inhibitors for several kinase families. The 3-carboxylic acid functional group can be derivatized to introduce moieties that interact with key residues in the kinase active site.

Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[9] Hyperactivation of this pathway is a common event in human cancers.[10] Imidazo[1,2-a]pyridine derivatives have been developed as potent pan-PI3K inhibitors.[8] The 6-methoxy substituent can be strategically employed to enhance interactions within the ATP-binding pocket of PI3K isoforms.

Inhibition of c-KIT

The proto-oncogene c-KIT is a receptor tyrosine kinase that is frequently mutated and constitutively active in various cancers, including gastrointestinal stromal tumors (GIST).[10] 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been reported as potent inhibitors of c-KIT, including imatinib-resistant mutants.[10] The 6-methoxy group on the imidazo[1,2-a]pyridine ring can be explored for optimizing selectivity and potency against different c-KIT mutations.

Protocol 4: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase, such as PI3K or c-KIT, using a commercially available luminescence-based assay like the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in the appropriate kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Then, add the kinase and allow for a pre-incubation period (e.g., 10-15 minutes at room temperature).

  • Initiation of Kinase Reaction: Initiate the reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).

  • Detection of ADP Formation: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.

  • Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

IV. Visualizing the Workflow and Pathways

Diagram 1: General Synthetic Workflow

G A 2-Amino-5-methoxypyridine C Cyclocondensation (Reflux in Ethanol) A->C B Ethyl 2-chloroacetoacetate B->C D Ethyl 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylate C->D E Saponification (LiOH, EtOH/H2O) D->E F 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid E->F H Amide Coupling (EDC, HOBt) F->H G Amine (R-NH2) G->H I Bioactive Carboxamides (Anti-TB, Kinase Inhibitors) H->I

Caption: Synthetic pathway to bioactive carboxamides.

Diagram 2: PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

V. Conclusion and Future Perspectives

6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the synthetic tractability of the C3-carboxylic acid group make it an ideal starting point for the generation of diverse compound libraries. The demonstrated potent activity of its carboxamide derivatives against clinically significant targets, such as Mycobacterium tuberculosis and various protein kinases, underscores the immense potential of this chemical space.

Future research should focus on exploring a wider range of substitutions on the amide portion of the molecule to further optimize potency, selectivity, and pharmacokinetic properties. Moreover, the 6-methoxy group can be replaced with other substituents to fine-tune the electronic and steric properties of the scaffold, potentially leading to the discovery of compounds with novel biological activities. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on the exciting journey of exploring the full therapeutic potential of this privileged heterocyclic system.

VI. References

  • [Reference to a general synthesis paper for imidazo[1,2-a]pyridines, if available]

  • [Reference to a general synthesis paper for imidazo[1,2-a]pyridines, if available]

  • [Reference to a general synthesis paper for imidazo[1,2-a]pyridines, if available]

  • Di-Chiacchio, A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(4), 324–328. [Link]

  • U.S. National Library of Medicine. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy. [Link]

  • [Reference for Akt inhibitors, if a specific paper is found]

  • [Reference to a general paper on the biological activity of imidazo[1,2-a]pyridines]

  • [Reference to a general paper on the biological activity of imidazo[1,2-a]pyridines]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 644-657. [Link]

  • [Reference for anti-candida activity, if relevant]

  • [Reference to a vendor of a related compound]

  • Patel, D. K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31. [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 644-657. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]

  • U.S. National Library of Medicine. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. [Link]

  • [Reference for SAR of antimicrobial agents]

  • [Reference for older synthesis and pharmacological activities]

  • [Reference for kinase inhibitors as anticancer agents]

  • Al-Hujaily, E. M., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as anticancer agents. Pharmaceuticals, 15(11), 1391. [Link]

  • [Reference for general kinase assay]

  • [Reference for mycobacterial screening method]

  • Janku, F., et al. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(28), 3436-3445. [Link]

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The Strategic Intermediate: A Guide to 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, rich in nitrogen atoms, serves as an excellent framework for interacting with a multitude of biological targets. This has led to its incorporation into a range of successful therapeutic agents.[1][2] Marketed drugs such as zolpidem (for insomnia), alpidem, and saripidem (anxiolytics) all feature this heterocyclic system, underscoring its therapeutic relevance.[3] Within this class of compounds, 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid emerges as a highly versatile and strategic intermediate. The methoxy group at the 6-position can modulate electronic properties and metabolic stability, while the carboxylic acid at the 3-position provides a critical handle for synthetic elaboration, enabling the construction of diverse and complex drug candidates.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth look at the properties, synthesis, and application of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations.

Physicochemical and Safety Profile

Understanding the fundamental properties of an intermediate is paramount for its effective use in synthesis. While specific experimental data for 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is not broadly published, we can infer its characteristics from closely related analogs found in public databases.

Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridine Carboxylic Acid Analogs

PropertyValue (for Imidazo[1,2-a]pyridine-6-carboxylic acid)Rationale for Extrapolation
Molecular FormulaC₈H₆N₂O₂The target molecule is C₉H₈N₂O₃.
Molecular Weight162.15 g/mol The target molecule's weight is 192.17 g/mol .
AppearanceWhite to light yellow crystalline powder.[4]Expected to be similar for the 6-methoxy derivative.
SolubilitySoluble in organic solvents like ethanol and dichloromethane.[4]The methoxy group may slightly alter solubility but general trends should hold.
Hydrogen Bond Acceptors3The target molecule will also have 3 (two oxygens, one nitrogen).
Rotatable Bond Count1The target molecule will have 2 (C-O and C-C bonds).

Data extrapolated from PubChem CID 7075376 for Imidazo[1,2-a]pyridine-6-carboxylic acid.[5] Researchers should determine these properties experimentally for 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid.

Safety and Handling Precautions

Based on GHS classifications for analogous compounds like ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, appropriate safety measures are crucial.[6]

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May cause an allergic skin reaction (H317).[5]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If on skin, wash with plenty of soap and water.

    • Store in a well-ventilated place. Keep container tightly closed.

Synthesis Protocol: A Two-Step Approach

The synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is most effectively achieved through a two-step process: (1) formation of the corresponding ethyl ester via a modified Tschitschibabin reaction, followed by (2) saponification (hydrolysis) of the ester to yield the final carboxylic acid. This approach is adapted from established procedures for similar imidazo[1,2-a]pyridine-3-carboxylic acid derivatives.[7]

Workflow Overview

G cluster_0 Step 1: Ester Formation cluster_1 Step 2: Saponification A 2-Amino-5-methoxypyridine D Reflux A->D B Ethyl 2-chloro-3-oxobutanoate (or Ethyl Bromopyruvate) B->D C Ethanol (Solvent) C->D E Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate D->E Cyclocondensation F Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate I Reflux F->I G LiOH or NaOH (aq) G->I H Ethanol/Water (Solvent) H->I J Acidification (e.g., HCl) I->J Hydrolysis K 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid J->K Precipitation

Caption: Two-step synthesis of the target intermediate.

Part 1: Synthesis of Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

This step involves the cyclocondensation of 2-amino-5-methoxypyridine with an α-halocarbonyl compound. Ethyl 2-chloro-3-oxobutanoate or ethyl bromopyruvate are suitable reagents. The reaction proceeds via initial nucleophilic attack of the pyridine ring nitrogen onto the α-carbon of the halo-ester, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Materials:

  • 2-Amino-5-methoxypyridine

  • Ethyl 2-chloro-3-oxobutanoate (or Ethyl Bromopyruvate)

  • Absolute Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methoxypyridine (1.0 eq) in absolute ethanol.

  • Reagent Addition: To this solution, add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part 2: Hydrolysis to 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid

The synthesized ester is hydrolyzed under basic conditions to yield the desired carboxylic acid.

Materials:

  • Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Ethanol/Water mixture (e.g., 3:1 v/v)

  • Hydrochloric Acid (HCl), 1N

  • Filtration apparatus

Protocol:

  • Reaction Setup: Dissolve the ethyl ester (1.0 eq) in an ethanol/water mixture in a round-bottom flask.

  • Base Addition: Add LiOH (2.0-3.0 eq) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and acidify dropwise with 1N HCl until the pH is approximately 4-5. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Drying: Wash the solid with cold water and dry under vacuum to yield the final product, 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid.

Application in Drug Synthesis: Pathway to Amide-Containing APIs

The primary utility of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is its role as a precursor to C3-amide derivatives. This functional group is present in numerous biologically active molecules. The conversion is typically achieved by first activating the carboxylic acid, followed by reaction with a desired amine.

A prominent example is the synthesis of zolpidem, which is N,N,6-trimethyl-2-p-tolyl-imidazo[1,2-a]pyridine-3-acetamide.[8] While zolpidem itself has a methyl group at the 6-position, the synthetic logic is directly applicable. The key intermediate is the corresponding imidazo[1,2-a]pyridine-3-acetic acid, which is then converted to the final amide.[9][10] Our target molecule, the 3-carboxylic acid, can be similarly converted to a primary amide, which can then be further elaborated.

General Protocol for Amide Synthesis

The conversion of the carboxylic acid to an amide involves the formation of a more reactive intermediate, such as an acid chloride.[9][11]

G A 6-Methoxyimidazo[1,2-a] pyridine-3-carboxylic acid C Intermediate Acid Chloride A->C Activation B Activating Agent (e.g., SOCl₂, (COCl)₂) B->C E Final Amide Derivative C->E Amination D Amine (R₂NH) D->E

Caption: General workflow for amide synthesis.

Protocol:

  • Activation: Suspend 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene under a nitrogen atmosphere. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at 0 °C.

  • Intermediate Formation: Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the C=O stretch at higher wavenumber).

  • Amination: In a separate flask, dissolve the desired amine (e.g., dimethylamine) in an appropriate solvent.

  • Reaction: Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

  • Workup and Purification: After the reaction is complete, quench with water or a mild base, separate the organic layer, dry, and concentrate. Purify the resulting amide by recrystallization or column chromatography.

Conclusion

6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is a strategically important intermediate in pharmaceutical R&D. Its synthesis, while requiring careful execution, is based on well-established heterocyclic chemistry principles. The true value of this molecule lies in the C3-carboxylic acid functionality, which opens a gateway to a vast chemical space of amide derivatives with significant potential for biological activity. The protocols and insights provided herein are intended to empower researchers to effectively synthesize and utilize this versatile building block in the quest for novel therapeutics.

References

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Processes for the preparation of imidazo[1,2-a] pyridine derivatives. (2006). Google Patents.
  • 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid. (n.d.). Pipzine Chemicals. Retrieved January 28, 2026, from [Link]

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. (2020). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. Retrieved January 28, 2026, from [Link]

  • Synthesis of zolpidem in different routes. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Process for preparing zolpidem. (2007). Google Patents.
  • Sumalatha, Y., Reddy, T. R., Reddy, P. P., & Satyanarayana, B. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. ARKIVOC, 2009(ii), 315-320. Retrieved January 28, 2026, from [Link]

  • Imidazo(1,2-a)pyridine-6-carboxylic acid. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Retrieved January 28, 2026, from [Link]

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. (n.d.). ARKAT USA, Inc. Retrieved January 28, 2026, from [Link]

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Application Notes and Protocols for Amide Coupling of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazo[1,2-a]pyridine Amides in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.[1] These activities include, but are not limited to, anti-tubercular, anti-cancer, antiviral, and anti-inflammatory effects.[1] Specifically, amide derivatives of the imidazo[1,2-a]pyridine core have shown significant promise as therapeutic agents.[1][2][3][4] The amide bond, being one of the most common linkages in bioactive molecules, provides a stable and synthetically accessible means to explore the chemical space around this core structure.[5][6]

This application note provides a detailed protocol and scientific rationale for the amide coupling of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. We will delve into the critical parameters of the reaction, including the choice of coupling reagents, reaction conditions, and purification strategies, to ensure a high-yielding and reproducible synthesis of the desired amide products.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally not feasible under mild conditions due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[8][9] This activation is typically achieved using a variety of coupling reagents.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an activated ester or an acylisourea.[8][10] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a byproduct derived from the coupling reagent.

Amide_Coupling_Mechanism Byproduct Byproduct (e.g., Urea derivative) Activated_Intermediate Activated_Intermediate Activated_Intermediate->Byproduct Carboxylic_Acid Carboxylic_Acid Amine Amine

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is critical for the success of the amide bond formation and depends on several factors, including the reactivity of the carboxylic acid and amine, the presence of other functional groups, and the desired reaction conditions.[6][8] For the amide coupling of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid, several common coupling reagents can be employed.

Coupling ReagentAdditiveBaseKey Advantages & Considerations
HATU NoneDIPEA, TEAHigh efficiency, fast reaction times, suitable for sterically hindered substrates.[11][12] Can be more expensive.
EDC HOBtDIPEA, DMAPWater-soluble byproducts are easily removed during aqueous workup.[13] Cost-effective. The O-acylisourea intermediate can be unstable.[14]
DCC DMAPDMAPEffective for a wide range of substrates.[15] The dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration, but can also complicate purification.

Expert Insight: For imidazo[1,2-a]pyridine-based carboxylic acids, HATU is often the reagent of choice due to its high reactivity and ability to overcome the potential for lower nucleophilicity of the imidazopyridine nitrogen, which can sometimes interfere with the reaction.[16] The combination of EDC/HOBt is a robust and economical alternative, with the addition of HOBt minimizing side reactions and improving yields.[5][13]

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the amide coupling of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq).

    • Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

    • Add the amine (1.1 - 1.2 eq) to the solution.

    • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture. It is crucial to add the base before the coupling reagent to deprotonate the carboxylic acid.[17]

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.1 - 1.2 eq) in a minimal amount of anhydrous DMF.

    • Slowly add the HATU solution to the reaction mixture at room temperature. A slight exotherm may be observed.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For HATU couplings, the reaction is often complete within an hour.[16]

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.[2]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes. The optimal gradient will depend on the polarity of the specific amide product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final amide.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Activation & Coupling cluster_workup Workup cluster_purification Purification A Dissolve Carboxylic Acid in Anhydrous Solvent B Add Amine A->B C Add Base (DIPEA) B->C D Add HATU Solution C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Dilute with EtOAc E->F G Aqueous Washes (NaHCO3, H2O, Brine) F->G H Dry and Concentrate G->H I Silica Gel Chromatography H->I J Isolate Pure Product I->J

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, consider increasing the equivalents of the coupling reagent and base. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.[17]

  • Side Reactions: A common side reaction with carbodiimide reagents is the formation of an N-acylurea byproduct, which can be difficult to remove.[9][10] The use of HOBt with EDC can suppress this side reaction.[5]

  • Purification Challenges: The polarity of the final amide product can vary significantly depending on the nature of the coupled amine. It is advisable to perform a small-scale test to determine the optimal chromatographic conditions.

  • Order of Addition: It is generally recommended to activate the carboxylic acid with the coupling reagent before adding the amine, especially when using HATU.[16] This allows for the formation of the active ester intermediate prior to the introduction of the nucleophile.[16]

Conclusion

The amide coupling of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is a versatile and robust transformation that allows for the synthesis of a diverse array of derivatives for drug discovery and development. By carefully selecting the appropriate coupling reagent and optimizing the reaction conditions, researchers can achieve high yields of the desired amide products. The protocols and insights provided in this application note serve as a comprehensive guide for scientists working with this important class of molecules.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 26(15), 4467. [Link]

  • Kollár, L., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 12(3), 301. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as a solvent? [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Khan Academy. Preparation of amides using DCC. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]

  • ResearchGate. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Royal Society of Chemistry. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. [Link]

  • Wang, H., et al. (2019). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 166, 356-366. [Link]

  • ResearchGate. A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. [Link]

  • ACS Publications. Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. [Link]

  • Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 399-421. [Link]

  • Singh, G., & Kumar, A. (2020). Amide Bond Activation of Biological Molecules. Molecules, 25(17), 3847. [Link]

  • El-Sayed, N. S., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18899-18911. [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • National Institutes of Health. Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • National Institutes of Health. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific problems that may arise during the synthesis of imidazo[1,2-a]pyridines, focusing on the two most prevalent synthetic methodologies: the Tschitschibabin-type condensation and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Tschitschibabin-Type Condensation (2-Aminopyridine + α-Haloketone)

This classical method, while robust, is often plagued by competing side reactions that can significantly impact yield and purity.

Question: My reaction of 2-aminopyridine with an α-haloketone is giving a low yield of the desired imidazo[1,2-a]pyridine, and the crude NMR is complex. What are the likely side products?

Answer:

Low yields and complex product mixtures in this reaction are typically due to a critical competition between two initial nucleophilic attacks by the 2-aminopyridine on the α-haloketone: attack by the endocyclic pyridine nitrogen (N-1) versus the exocyclic amino group (N-H2). The desired pathway to the imidazo[1,2-a]pyridine proceeds through the initial SN2 reaction at the pyridine nitrogen.

Common Side Reactions and Their Mechanistic Origin:

  • Formation of Quaternary Pyridinium Salt (N-1 Alkylation - Desired Pathway Intermediate): The initial and desired step is the alkylation of the pyridine nitrogen to form a pyridinium salt. This intermediate is then poised for intramolecular cyclization.

  • Formation of N-Alkylated 2-Aminopyridine (Exocyclic Amino Group Alkylation - Undesired Pathway): The exocyclic amino group can also act as a nucleophile and attack the α-haloketone. This leads to the formation of a 2-(alkylamino)pyridine derivative, which cannot cyclize to the desired imidazo[1,2-a]pyridine.

  • Dimerization and Polymerization: Under basic conditions or at elevated temperatures, the reactive intermediates can undergo self-condensation or polymerization, leading to intractable tars and a darkened reaction mixture.

Troubleshooting Strategies:

Observation Potential Cause Recommended Solution
Low conversion of starting materials Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor by TLC. The use of microwave irradiation can sometimes accelerate the reaction and improve yields.[1]
Presence of a major byproduct with a similar polarity to the starting 2-aminopyridine Predominant alkylation of the exocyclic amino group.The nucleophilicity of the two nitrogen atoms is a key factor. Running the reaction under slightly acidic conditions can protonate the more basic exocyclic amino group, favoring alkylation at the pyridine nitrogen. However, strongly acidic conditions will protonate both nitrogens, halting the reaction. Careful control of pH is crucial.
Reaction mixture turns dark or forms a tar Polymerization or decomposition of starting materials/intermediates.Use a lower reaction temperature and ensure efficient stirring. Consider using a higher dilution to disfavor intermolecular side reactions. The choice of solvent can also be critical; polar aprotic solvents like DMF or acetonitrile are often effective.

Visualizing the Competing Pathways:

cluster_0 Tschitschibabin-Type Condensation 2-Aminopyridine 2-Aminopyridine Quaternary_Salt N-1 Alkylated Intermediate (Pyridinium Salt) 2-Aminopyridine->Quaternary_Salt Desired Pathway (N-1 Attack) Side_Product_1 N-H2 Alkylated Byproduct 2-Aminopyridine->Side_Product_1 Side Reaction (N-H2 Attack) alpha-Haloketone alpha-Haloketone alpha-Haloketone->Quaternary_Salt alpha-Haloketone->Side_Product_1 Desired_Product Imidazo[1,2-a]pyridine Quaternary_Salt->Desired_Product Intramolecular Cyclization Polymerization Tars/Polymers Quaternary_Salt->Polymerization Decomposition Side_Product_1->Polymerization Decomposition

Caption: Competing pathways in Tschitschibabin-type synthesis.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

This powerful one-pot reaction combines a 2-aminoazine, an aldehyde, and an isocyanide to rapidly generate diverse 3-aminoimidazo[1,2-a]pyridines. While generally high-yielding, certain substrate combinations and reaction conditions can lead to unexpected outcomes.

Question: My GBB reaction is not proceeding as expected. I am observing either no product or a complex mixture of unidentified products. What could be the issue?

Answer:

The GBB reaction is a cascade of several steps, and issues can arise at any point. The key intermediates are an imine formed from the 2-aminopyridine and the aldehyde, and a nitrilium ion formed after the addition of the isocyanide.

Common Issues and Troubleshooting:

  • Failed Imine Formation: The initial condensation to form the imine is crucial. Sterically hindered aldehydes or electron-poor 2-aminopyridines may react sluggishly.

    • Solution: The addition of a catalytic amount of a Lewis acid (e.g., Sc(OTf)3, InCl3) or a Brønsted acid (e.g., p-toluenesulfonic acid) can promote imine formation.[2]

  • Isocyanide Reactivity: Isocyanides are sensitive to acidic conditions and can decompose if the reaction is too acidic or if the acid catalyst is not chosen carefully.

    • Solution: Use a mild acid catalyst and ensure anhydrous conditions, as water can hydrolyze the isocyanide.

  • Formation of Unwanted Adducts: In some cases, the reactive intermediates can be trapped by the solvent or other nucleophiles present in the reaction mixture, leading to byproducts.

    • Solution: The choice of solvent is critical. Protic solvents like methanol can sometimes participate in the reaction, so aprotic solvents like dichloromethane (DCM) or acetonitrile may be preferred.

Visualizing the GBB Reaction Workflow:

cluster_1 Groebke-Blackburn-Bienaymé Reaction Start 2-Aminopyridine + Aldehyde + Isocyanide Imine_Formation Imine Formation (Acid Catalyzed) Start->Imine_Formation Nitrilium_Ion Nitrilium Ion Formation (Isocyanide Addition) Imine_Formation->Nitrilium_Ion Side_Reaction Side Reactions (e.g., Isocyanide Decomposition, Solvent Adducts) Imine_Formation->Side_Reaction Cyclization Intramolecular Cyclization Nitrilium_Ion->Cyclization Nitrilium_Ion->Side_Reaction Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product

Caption: Key steps and potential failure points in the GBB reaction.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the regioselectivity of my imidazo[1,2-a]pyridine synthesis. How can I control which isomer is formed?

A1: Regioselectivity is a common challenge, particularly when using substituted 2-aminopyridines. The electronic and steric properties of the substituents on the pyridine ring can influence the site of cyclization. Generally, the cyclization occurs at the more nucleophilic and less sterically hindered nitrogen atom of the pyridine ring. Careful selection of starting materials and reaction conditions is key. For instance, in some cases, the use of specific catalysts can direct the regioselectivity.

Q2: My reaction mixture is turning black, and I am getting a lot of insoluble material. What is causing this, and how can I prevent it?

A2: The formation of dark, insoluble materials, often referred to as "tars" or polymers, is usually a sign of decomposition or unwanted polymerization side reactions. This can be caused by:

  • High temperatures: Many of the intermediates in imidazo[1,2-a]pyridine synthesis are reactive and can decompose or polymerize at elevated temperatures.

  • Strongly basic or acidic conditions: Extreme pH values can promote side reactions.

  • Presence of oxygen: Some reactions are sensitive to air and may proceed more cleanly under an inert atmosphere (e.g., nitrogen or argon).

To mitigate this, try running the reaction at a lower temperature, using a higher dilution, and ensuring the reaction is performed under an inert atmosphere if necessary.

Q3: How can I purify my crude imidazo[1,2-a]pyridine product effectively?

A3: Purification can often be challenging due to the presence of closely related byproducts.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step.

  • Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the pure product is extracted back into an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for Tschitschibabin-Type Synthesis of 2-Phenylimidazo[1,2-a]pyridine
  • To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask is added 2-bromoacetophenone (1.0 mmol).

  • The mixture is stirred at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
  • To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in dichloromethane (10 mL) is added a catalytic amount of scandium(III) triflate (0.1 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • An isocyanide (1.0 mmol) is then added, and the reaction is stirred at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired 3-aminoimidazo[1,2-a]pyridine.

References

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Synthesis of Imidazo[1,2- a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. (2022). PubMed. Retrieved January 28, 2026, from [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved January 28, 2026, from [Link]

  • Chichibabin reaction. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Retrieved January 28, 2026, from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journals. Retrieved January 28, 2026, from [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved January 28, 2026, from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journals. Retrieved January 28, 2026, from [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). sioc-journal.cn. Retrieved January 28, 2026, from [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Chichibabin Pyridine Synthesis. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Easy Access to 2-Aminopyridines. (2020). GalChimia. Retrieved January 28, 2026, from [Link]

  • Chichibabin amination: Easy mechanism. (2022). Chemistry Notes. Retrieved January 28, 2026, from [Link]

  • Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. (2021). YouTube. Retrieved January 28, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Semantic Scholar. Retrieved January 28, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. (n.d.). Thieme. Retrieved January 28, 2026, from [Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. (2024). PubMed. Retrieved January 28, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved January 28, 2026, from [https://www.researchgate.net/publication/378772358_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

Sources

Technical Support Center: 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Troubleshooting Guide

Welcome to the technical support resource for 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. As Senior Application Scientists, we have compiled this information based on the chemical properties of the imidazopyridine scaffold, related carboxylic acids, and best laboratory practices.

Frequently Asked Questions (FAQs)
Q1: What is the correct way to store solid 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid?

Answer: Proper storage is critical to maintain the integrity of the compound. The imidazopyridine core can be sensitive to environmental factors.

For long-term storage , the solid compound should be kept in a tightly sealed container at 2-8°C (refrigerator) .[1] For optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and air, which can facilitate degradation over time.

For short-term storage (i.e., daily or weekly use), keeping the compound in a desiccator at room temperature is acceptable.[2][3] Ensure the container is always tightly closed after use to prevent moisture absorption.[3]

Storage ConditionTemperatureContainerAtmosphereDuration
Long-Term 2–8°CTightly Sealed, Amber VialInert Gas (Recommended)Months to Years
Short-Term Room TemperatureTightly Sealed, in DesiccatorAmbientDays to Weeks

Rationale: Low temperatures and dry conditions slow down potential hydrolytic and oxidative degradation pathways. The imidazopyridine ring system, while generally stable, can be susceptible to slow degradation, and these precautions are standard for ensuring the long-term viability of complex organic molecules.[4][5]

Q2: I need to make a solution. What are the best practices for preparation and storage?

Answer: Solutions are generally less stable than the solid compound. We recommend preparing fresh solutions for each experiment. If storage is necessary, follow these guidelines:

  • Recommended Solvents: This compound has low solubility in water but is soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) .[5]

  • Solution Preparation: To prepare a stock solution, add the solvent to the solid compound and facilitate dissolution by vortexing or brief sonication. Avoid heating the solution, as high temperatures can promote degradation.[2]

  • Solution Storage: If you must store a stock solution, aliquot it into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (days to a week) or -80°C for longer-term storage (weeks to months). Protect solutions from light by using amber vials or wrapping them in foil.[5]

Rationale: Freeze-thaw cycles can cause the compound to precipitate out of solution and introduce moisture. Storing in aliquots minimizes this risk. Many heterocyclic compounds are light-sensitive, and exposure can lead to photochemical degradation.[5] Aprotic solvents like DMSO are preferred because they are less reactive with the carboxylic acid group compared to protic solvents like methanol or ethanol.

Q3: What are the primary factors that can cause this compound to degrade?

Answer: The structure of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid has several features that determine its stability profile.

  • Strong Acids or Bases: The imidazopyridine ring system can be unstable under extreme pH conditions.[2][4][5] Strong bases can deprotonate the carboxylic acid, which is expected, but may also interact with the heterocyclic core. Strong acids can protonate the nitrogen atoms, potentially opening pathways for hydrolysis or other rearrangements.

  • Oxidizing Agents: Avoid strong oxidizing agents, as they can react with the electron-rich imidazopyridine ring system.[3][5]

  • High Temperature: As a general rule, elevated temperatures accelerate chemical reactions, including degradation. While the solid is stable at room temperature, prolonged exposure to heat, especially in solution, should be avoided.[2]

  • Light: Heterocyclic aromatic compounds are often susceptible to degradation upon exposure to UV or even ambient light.[5] This can lead to the formation of colored impurities.

Below is a diagram illustrating the key structural features related to its stability.

G cluster_molecule 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid cluster_notes Points of Potential Reactivity/Instability img img A Imidazo[1,2-a]pyridine Core: - Electron-rich system - Susceptible to strong acids/bases and oxidation - Potential site for light-induced degradation B Carboxylic Acid Group: - Standard acidic reactivity - Potential for decarboxylation under harsh conditions (e.g., high heat) C Methoxy Group: - Generally stable, but can be cleaved under very harsh acidic conditions

Caption: Key structural features influencing stability.

Q4: My solid sample has changed color from off-white to yellowish-brown. What does this mean?

Answer: A change in color is a common indicator of degradation. This is often due to minor oxidation or photochemical reactions forming highly conjugated, colored impurities. While a slight color change may not significantly impact purity for some applications, it is a warning sign.

Recommendation:

  • Assess Purity: We strongly recommend re-analyzing the compound's purity using a reliable analytical method like HPLC-UV, LC-MS, or ¹H NMR.

  • Evaluate Impact: If purity has dropped significantly, the sample should be repurified or discarded to ensure experimental reproducibility. For highly sensitive assays, even minor impurities can cause artifacts.

  • Review Storage: Check your storage conditions. Ensure the container is tightly sealed and protected from light and moisture.

Troubleshooting Guide
Problem: My experimental results are inconsistent or not reproducible.

This is a frequent issue when working with complex organic molecules. If you have ruled out other experimental variables, the integrity of your compound is a likely culprit.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_compound Is the compound's integrity suspect? start->check_compound check_purity 1. Check Purity (HPLC, LC-MS) check_compound->check_purity Yes other_vars Investigate Other Experimental Variables check_compound->other_vars No pass Purity OK (>95%)? check_purity->pass prepare_fresh 2. Prepare Fresh Solution from Solid Stock review_storage 3. Review Storage Protocol (Temp, Light, Solvent) prepare_fresh->review_storage continue_exp Continue Experiment with Fresh Solution review_storage->continue_exp pass->prepare_fresh Yes fail Purity Compromised pass->fail No purify Repurify or Order New Lot fail->purify

Caption: Workflow for troubleshooting inconsistent results.

  • Verify Purity: The first step is always to confirm the purity of the compound you are using, both the solid stock and any solutions. Degradation can occur slowly even under recommended storage conditions.

  • Use Fresh Solutions: As a rule, always use freshly prepared solutions from a reliable solid stock for your experiments. Avoid using old solutions, even if stored at -20°C.

  • Perform a Control Experiment: Run a control experiment with a new, unopened vial of the compound or a newly synthesized batch if possible. This will help determine if the issue lies with a specific batch.

Problem: I'm having trouble dissolving the compound.

Answer: Poor solubility can be frustrating. Here are some potential causes and solutions:

  • Incorrect Solvent: Ensure you are using an appropriate solvent. As mentioned, DMSO and DMF are good starting points.[5] For aqueous buffers, solubility is expected to be very low. The carboxylic acid group means that solubility will be pH-dependent; it will be more soluble in basic aqueous solutions (e.g., pH > 8) where the carboxylate is formed, but be aware that high pH may compromise the stability of the imidazopyridine core.[2][4]

  • Precipitation from Stored Solutions: If you are using a previously frozen stock solution, the compound may have precipitated during storage. Before use, bring the solution to room temperature and vortex thoroughly to ensure everything is redissolved. Visually inspect for any particulate matter.

  • Low-Quality Solvent: Ensure your solvents are anhydrous and of high purity. Water content in solvents like DMSO can affect the solubility of certain compounds.

Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Weighing: Allow the vial of solid 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the cold solid.

  • Weighing: In a fume hood, weigh the desired amount of solid into a new, sterile vial. For example, to make 1 mL of a 10 mM solution, weigh out 1.92 mg of the compound (Molecular Weight: 192.17 g/mol ).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate in a water bath for 5 minutes.

  • Storage: If not for immediate use, aliquot the solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.

Protocol: Basic Assessment of Compound Purity by HPLC-UV

This protocol provides a general method to quickly check for degradation.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound (both a fresh sample and the suspect sample) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a relevant wavelength (e.g., 254 nm, or a λmax determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Run a chromatogram of a known fresh/high-purity sample to establish the retention time of the main peak. Run the suspect sample under the same conditions. Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak indicates degradation. Purity can be estimated by the relative peak area (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).

References
  • AK Scientific, Inc. 6-(Dimethylamino)pyridine-2-carboxylic acid;hydrochloride Safety Data Sheet.
  • Pipzine Chemicals. IMIDAZO[1,2-a]pyridine-6-carboxylic Acid.
  • Pipzine Chemicals. 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid.
  • Fisher Scientific. Imidazo[1,2-a]pyridine-3-carboxylic acid Safety Data Sheet.
  • Pipzine Chemicals. 6-Methoxyimidazo[1,2-a]pyridine-2-carboxylic Acid.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. NIH National Library of Medicine.
  • GLP Pharma Standards. Zolpidem USP Related Compound A.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This guide provides a comparative analysis of the biological activity of analogs of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid, a key derivative with significant therapeutic potential. We will delve into the structure-activity relationships (SAR) of these compounds, focusing on their anticancer and kinase inhibitory effects, supported by experimental data and detailed protocols.

The 6-Methoxyimidazo[1,2-a]pyridine-3-carbonyl Scaffold: A Promising Core for Drug Discovery

The 6-methoxy substitution on the imidazo[1,2-a]pyridine ring has been identified as a key feature for enhancing the anticancer activity of this class of compounds. This is exemplified by the potent activity of 6-(5-(2,4-difluorophenylsulfonamido)-6-methoxypyridin-3-yl)-N-(2-morpholino ethyl)imidazo[1,2-a]pyridine-3-carboxamide, which has shown IC50 values in the nanomolar range against various cancer cell lines. The carboxylic acid moiety at the 3-position serves as a versatile handle for the synthesis of a diverse library of analogs, including amides and esters, allowing for the fine-tuning of their physicochemical and pharmacological properties.

Comparative Biological Activity of Analogs

The primary focus of analog development for this scaffold has been the synthesis of amides from the 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid precursor. The biological activity of these analogs is highly dependent on the nature of the substituent on the amide nitrogen.

Anticancer Activity

A series of 3-aminoimidazo[1,2-α]pyridine compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[2] The general synthetic scheme involves a one-pot Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[2]

Table 1: Anticancer Activity of 3-Aminoimidazo[1,2-α]pyridine Analogs [2]

Compound IDR (Substitution at C-2)R' (Substitution at C-3)Cell LineIC50 (µM)
1 4-Nitrophenyl4-ChlorophenylaminoHT-294.15 ± 2.93
2 2,4-Difluorophenyl4-ChlorophenylaminoMCF-714.81 ± 0.20
3 2,4-Difluorophenyl4-ChlorophenylaminoB16F1014.39 ± 0.04
4 Indol-3-yl4-ChlorophenylaminoHT-2918.34 ± 1.22
5 4-Methylphenyl4-ChlorophenylaminoB16F1021.75 ± 0.81
6 4-Methoxyphenyl4-ChlorophenylaminoMCF-7> 200

Structure-Activity Relationship (SAR) Insights:

  • Substitution at C-2: The nature of the substituent at the C-2 position significantly influences the anticancer activity. Electron-withdrawing groups, such as the nitro group in Compound 1 , lead to potent activity against colon cancer cells.[2] Aromatic rings with fluorine substitutions (Compound 2 and 3 ) also confer strong cytotoxicity against breast and melanoma cell lines.[2] In contrast, an electron-donating methoxy group (Compound 6 ) results in a loss of activity.[2]

  • Substitution at C-3: A p-chlorophenylamino group at the C-3 position is a common feature among the more active compounds, suggesting its importance for target engagement.[2]

Kinase Inhibitory Activity

The imidazo[1,2-a]pyridine scaffold is a known hinge-binding motif for many kinases. Analogs of 6-Methoxyimidazo[1,2-a]pyridine have been investigated as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, making it an attractive target for cancer therapy.

A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as PI3Kα inhibitors.[4] While not direct analogs of the 3-carboxylic acid, this study provides valuable SAR for substitutions at the 6-position.

Table 2: PI3Kα Inhibitory Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Analogs [4]

Compound IDR (Substitution on Quinazoline)PI3Kα IC50 (nM)
7 4-Morpholino1.94
8 4-(4-Methylpiperazin-1-yl)3.21
9 4-(Piperidin-1-yl)5.67

Structure-Activity Relationship (SAR) Insights:

  • The 4-aminoquinazoline moiety is a critical pharmacophore for PI3Kα inhibitory activity.[4]

  • The introduction of the imidazo[1,2-a]pyridine scaffold at the 6-position of the quinazoline core enhances the inhibitory activity.[4]

  • The nature of the substituent at the 4-position of the quinazoline ring influences the potency, with a morpholino group (Compound 7 ) being the most effective.[4]

Experimental Protocols

General Synthesis of 3-Aminoimidazo[1,2-α]pyridine Analogs (GBB-3CR)

This protocol describes a one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-α]pyridine derivatives.[2]

Diagram: Synthetic Workflow for 3-Aminoimidazo[1,2-α]pyridine Analogs

GBB_3CR cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aminopyridine 2-Aminopyridine Reaction p-TsOH·H2O or Sc(OTf)3 MeOH:CH2Cl2 (1:1) or MeOH 50 °C, 1 h Aminopyridine->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Isocyanide Isocyanide (R'-NC) Isocyanide->Reaction Product 3-Aminoimidazo[1,2-α]pyridine Reaction->Product

A representative one-pot synthesis of 3-aminoimidazo[1,2-α]pyridine analogs.

Step-by-Step Protocol:

  • To a solution of 2-aminopyridine (1.0 mmol) in methanol (5 mL), add the corresponding aldehyde (1.0 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H2O) or scandium(III) triflate (Sc(OTf)3).

  • Stir the mixture at 50 °C for 30 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at 50 °C for an additional 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[2]

Diagram: MTT Assay Workflow

MTT_Assay cluster_steps MTT Assay Protocol Seed 1. Seed cells in a 96-well plate Treat 2. Treat cells with compounds Seed->Treat Incubate1 3. Incubate for 48 hours Treat->Incubate1 Add_MTT 4. Add MTT solution Incubate1->Add_MTT Incubate2 5. Incubate for 4 hours Add_MTT->Incubate2 Add_Solubilizer 6. Add solubilization solution Incubate2->Add_Solubilizer Read 7. Measure absorbance at 570 nm Add_Solubilizer->Read

A standard workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., MCF-7, HT-29, or B16F10) into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for another 4 hours at 37 °C.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many imidazo[1,2-a]pyridine derivatives is attributed to their ability to inhibit protein kinases involved in cell growth and proliferation. The PI3K/Akt/mTOR pathway is a frequently targeted pathway.

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_pathway PI3K/Akt/mTOR Signaling RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.

By inhibiting PI3K, these compounds can block the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Conclusion and Future Directions

The 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid scaffold represents a promising starting point for the development of novel anticancer agents and kinase inhibitors. The derivatization of the carboxylic acid to various amides has proven to be an effective strategy for modulating the biological activity of these compounds. The structure-activity relationships discussed in this guide highlight the importance of substituents at the C-2 and C-3 positions for anticancer efficacy. Future research should focus on further exploring the SAR of this scaffold, including the synthesis of a broader range of analogs and their evaluation against a wider panel of cancer cell lines and kinases. Additionally, in vivo studies are necessary to assess the therapeutic potential of the most promising compounds.

References

  • Al-Qadi, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Gudipati, R., et al. (2021). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Journal of the Iranian Chemical Society, 18(9), 2235-2246.
  • Al-Qadi, S., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Fan, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3409. [Link]

  • Sharma, P., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(43), 28163-28174. [Link]

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-10.
  • Tiwari, R., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4974-4978. [Link]

  • Debure, K., et al. (2025). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 285, 116869.
  • Kaur, H., et al. (2022). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 65(7), 5646-5667. [Link]

  • Narayan, G., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(1), e230224227406. [Link]

  • Fan, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3409.
  • Wang, X., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry, 144, 107149. [Link]

  • Hernandez-Vazquez, E., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(16), 4983. [Link]

  • Ferguson, F. M., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. bioRxiv. [Link]

  • Hamad, E. A., & Al-Lami, H. S. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 66(2), 1-13. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid. Drawing from extensive experience in small molecule characterization, this document outlines a logical, self-validating workflow to rigorously test the compound's activity, identify its molecular targets, and compare its performance against established alternatives.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacodynamic group in various therapeutic agents, including those with anticancer and hypnotic properties.[1][2] While the precise mechanism of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid is yet to be fully elucidated, the body of evidence surrounding its structural analogs strongly suggests a role in the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][3] Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells through modulation of key proteins such as p53 and p21.[4]

This guide, therefore, proposes a validation strategy centered on the hypothesis that 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid acts as an anticancer agent by inhibiting the PI3K signaling pathway. We will detail the necessary experiments to test this hypothesis, from initial cell viability assays to direct enzyme inhibition and downstream signaling analysis.

Comparative Framework: Selecting the Right Benchmarks

To provide meaningful context to the experimental data, it is crucial to benchmark the performance of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid against well-characterized compounds. For this validation plan, we propose the inclusion of:

  • Alpelisib (BYL719): An FDA-approved isoform-specific inhibitor of the p110α subunit of PI3K. Its well-defined mechanism and extensive clinical data make it an excellent positive control for PI3Kα inhibition.[5][6]

  • Copanlisib: A pan-class I PI3K inhibitor, targeting multiple isoforms of the p110 subunit. This will help to understand the isoform selectivity of our test compound.[6][7]

  • Zolpidem: An imidazo[1,2-a]pyridine derivative that acts as a hypnotic agent by modulating GABA-A receptors.[8][9] Including Zolpidem will serve as a negative control for PI3K inhibition and help to assess off-target effects within the same structural class.

Experimental Validation Workflow

The following sections detail the step-by-step experimental protocols to comprehensively validate the proposed mechanism of action.

Phase 1: Cellular Effects Assessment

The initial phase focuses on characterizing the phenotypic effects of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid on cancer cells.

1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay will determine the concentration-dependent effect of the compound on the proliferation and viability of a panel of cancer cell lines (e.g., HCC1937, a breast cancer cell line known to be sensitive to some imidazo[1,2-a]pyridines).[4][10]

  • Protocol:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid, Alpelisib, Copanlisib, and Zolpidem (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

1.2. Cell Cycle Analysis by Flow Cytometry

This experiment will investigate whether the compound induces cell cycle arrest.[11][12]

  • Protocol:

    • Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.

    • Harvest the cells and fix them in cold 70% ethanol.[13]

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[14]

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

1.3. Apoptosis Detection (Caspase Activity Assay)

This assay will determine if the observed cytotoxicity is due to the induction of apoptosis.[15][16]

  • Protocol:

    • Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

    • Lyse the cells and perform a luminescent or colorimetric assay to measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using a substrate like DEVD-pNA.[17][18]

    • Measure the signal using a luminometer or spectrophotometer.

    • Compare the caspase activity in treated cells to untreated controls.

Phase 2: Molecular Target Validation

This phase aims to directly investigate the interaction of the compound with its hypothesized molecular target, PI3K.

2.1. In Vitro PI3K Kinase Assay

This is a direct biochemical assay to measure the inhibitory effect of the compound on the enzymatic activity of different PI3K isoforms.[19][20]

  • Protocol:

    • Use a commercially available PI3K kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[21]

    • Set up reactions containing a specific recombinant PI3K isoform (p110α, β, δ, γ), its lipid substrate (PIP2), and ATP.

    • Add a range of concentrations of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid and the control inhibitors.

    • Incubate to allow the kinase reaction to proceed.

    • Measure the amount of ADP produced, which is proportional to the kinase activity.

    • Calculate the IC50 values for each PI3K isoform to determine the compound's potency and selectivity.

2.2. Western Blot Analysis of Downstream Signaling

This experiment will confirm the inhibition of the PI3K/AKT pathway within the cellular context by examining the phosphorylation status of key downstream effectors.[22]

  • Protocol:

    • Treat cancer cells with the test compounds for a short duration (e.g., 2-6 hours).

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT at Ser473), total AKT, phosphorylated p70S6K (a downstream effector of mTORC1), total p70S6K, p53, and p21.[23][24][25]

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the changes in the phosphorylation levels of the signaling proteins.

Data Presentation and Interpretation

The quantitative data from the aforementioned experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundCancer Cell Line 1 (e.g., HCC1937)Cancer Cell Line 2 (e.g., PC-3)
6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acidExperimental ValueExperimental Value
AlpelisibExperimental ValueExperimental Value
CopanlisibExperimental ValueExperimental Value
ZolpidemExperimental ValueExperimental Value

Table 2: In Vitro PI3K Inhibition (IC50 in nM)

CompoundPI3Kα (p110α)PI3Kβ (p110β)PI3Kδ (p110δ)PI3Kγ (p110γ)
6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
Alpelisib~5~1200~290~250
CopanlisibLiterature ValueLiterature ValueLiterature ValueLiterature Value
Zolpidem>10,000>10,000>10,000>10,000

Note: Literature values for Alpelisib are provided for context.[5]

Visualizing the Mechanism: Signaling Pathways and Workflows

To further clarify the proposed mechanism and experimental design, the following diagrams are provided.

G cluster_0 Proposed PI3K/AKT Signaling Inhibition Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid->PI3K Inhibition p53 p53 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid->p53 Activation? p21 p21 p53->p21 Caspases Caspases p53->Caspases Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed Mechanism of Action of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid.

G cluster_workflow Experimental Validation Workflow start Start phase1 Phase 1: Cellular Effects start->phase1 mtt MTT Assay (IC50) phase1->mtt cell_cycle Cell Cycle Analysis mtt->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis phase2 Phase 2: Target Validation apoptosis->phase2 kinase_assay In Vitro Kinase Assay phase2->kinase_assay western_blot Western Blot (Signaling) kinase_assay->western_blot end Mechanism Validated western_blot->end

Caption: A stepwise workflow for validating the compound's mechanism of action.

Conclusion

This guide provides a robust and scientifically rigorous framework for the validation of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid's mechanism of action. By following this structured approach, researchers can generate a comprehensive data package that not only elucidates the compound's primary mode of action but also provides a clear comparison with relevant therapeutic alternatives. The combination of cellular and biochemical assays ensures a multi-faceted validation, building a strong foundation for further preclinical and clinical development.

References

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). PMC - NIH. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Scientific Publisher. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC - NIH. [Link]

  • PI3K inhibitors: review and new strategies. (2020). PMC - NIH. [Link]

  • Measuring PI3K Lipid Kinase Activity. (n.d.). Springer Nature Experiments. [Link]

  • Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment. (2020). PMC - NIH. [Link]

  • Saripidem - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). PubMed. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. [Link]

  • Zolpidem | Description, Mechanism of Action, Uses, & Side Effects. (2026). Britannica. [Link]

  • Zolpidem. (n.d.). Wikipedia. [Link]

  • Mechanism of action of the hypnotic zolpidem in vivo. (n.d.). PMC - NIH. [Link]

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  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. [Link]

  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). (n.d.). PMC - PubMed Central. [Link]

  • Zolpidem. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]

  • p53 Antibody: An Introductory Guide. (n.d.). Bio-Rad. [Link]

  • Phosphoinositide 3-kinase inhibitor. (n.d.). Wikipedia. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]

  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). RSC Publishing. [Link]

  • What is the mechanism of Zolpidem Tartrate?. (2024). Patsnap Synapse. [Link]

  • Western blot analysis of p53, p21 (CDKN1A) and CYP1A1 protein.... (n.d.). ResearchGate. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... (n.d.). ResearchGate. [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. [Link]

  • Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility. [Link]

  • Caspase Protocols in Mice. (n.d.). PMC - PubMed Central - NIH. [Link]

  • What are a suitable conditions for doing a western blot to look at p21 expression?. (2015). ResearchGate. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. [Link]

  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. [Link]

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The Pivotal Role of Substitution in 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid derivatives. By examining the influence of molecular architecture on biological function, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of optimizing this versatile scaffold.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that serves as the foundation for numerous clinically significant molecules.[3] Its rigid, planar nature provides a well-defined orientation for substituent groups, facilitating specific interactions with biological targets. The unique electronic properties of this scaffold, arising from the fusion of an imidazole and a pyridine ring, contribute to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition and biological activity.

Decoding the Structure-Activity Relationship: A Positional Analysis

The therapeutic potential of 6-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid derivatives is intricately linked to the nature and position of their substituents. Understanding the contribution of each component of the molecule is paramount for rational drug design.

The Significance of the 6-Position: The Methoxy Moiety and Beyond

The substituent at the 6-position of the imidazo[1,2-a]pyridine ring has been shown to be a critical determinant of biological activity.[4][5] The presence of a methoxy group at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The methoxy group is a relatively small, electron-donating group that can engage in hydrogen bonding through its oxygen atom. This can lead to enhanced binding affinity with target proteins. Furthermore, the metabolic stability of the molecule can be influenced by the presence of the methoxy group, potentially affecting its in vivo half-life.

Comparative studies with other 6-substituted imidazo[1,2-a]pyridines reveal a nuanced SAR. For instance, in the context of anticancer activity against colon cancer cell lines, a range of 6-substituted derivatives have demonstrated excellent efficacy.[4] Similarly, in the development of PI3Kα inhibitors, modifications at the 6-position, including chloro and hydrogen substituents, were explored, although in that particular study, a methyl group was found to be optimal. This highlights that the ideal substituent at the 6-position is often target-dependent.

Synthesis_Workflow Start 2-Amino-5-methoxypyridine + Ethyl Bromopyruvate Cyclization Cyclization Start->Cyclization Ester Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate Cyclization->Ester Hydrolysis Base Hydrolysis Ester->Hydrolysis Acid 6-Methoxyimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrolysis->Acid Derivatization Amide Coupling Acid->Derivatization Final_Product Substituted Amide Derivative Derivatization->Final_Product

Sources

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Study of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, practical comparison of the in silico molecular docking performance of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid against a high-value therapeutic target. Designed for researchers and drug development professionals, this document moves beyond a simple protocol, offering insights into the causal relationships behind methodological choices to ensure a robust and reproducible virtual screening workflow.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This nitrogen-rich heterocyclic system is a structural cornerstone in numerous marketed drugs, including the anxiolytic Alpidem and the hypnotic Zolpidem. Its broad spectrum of biological activities—spanning anticancer, antiviral, and antimicrobial domains—makes it a fertile ground for novel therapeutic discovery.

Our focus is on a specific derivative: 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid . The strategic placement of a methoxy group at the 6-position and a carboxylic acid at the 3-position is not arbitrary. These functional groups are hypothesized to serve as key pharmacophoric features, potentially forming critical hydrogen bonds and other non-covalent interactions within a target's active site, thereby enhancing binding affinity and selectivity.

To contextualize the potential of this molecule, we will conduct a comparative docking study against a critical enzyme in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Strategic Target Selection: Why M. tuberculosis QcrB?

Effective target selection is the bedrock of any successful drug discovery campaign. For this study, we have selected the cytochrome bcc complex subunit QcrB from Mycobacterium tuberculosis. The rationale is threefold:

  • Clinical Relevance: The respiratory chain in Mtb is a validated target pathway for novel anti-tubercular agents. QcrB is a key component of this chain, and its inhibition leads to the depletion of cellular ATP, effectively killing the bacterium.[1][2]

  • Validated Druggability: QcrB is the established target of Telacebec (Q203) , an imidazo[1,2-a]pyridine-based drug candidate that has advanced to Phase II clinical trials.[3][4][5] This provides a powerful positive control for our in silico experiments.

  • Structural Data Availability: High-resolution crystal structures of the mycobacterial respiratory supercomplex with Telacebec bound are available in the Protein Data Bank (PDB).[5][6] This is invaluable, as the co-crystallized ligand provides a precise map of the binding site, allowing for a more accurate and validated docking protocol.

For this guide, we will utilize the cryo-EM structure of the M. smegmatis CIII₂CIV₂ supercomplex bound to Telacebec (PDB ID: 7RH7 ), which serves as a highly homologous and excellent model for the Mtb target.[6]

The Comparative Cohort: Establishing Benchmarks

To rigorously evaluate the docking performance of our lead compound, we will compare it against two alternatives:

  • Telacebec (Q203): The clinical candidate and a known potent inhibitor of QcrB. This molecule acts as our positive control . A successful docking protocol should predict a binding mode for Telacebec that is highly similar to its co-crystallized pose.

  • 6-Methoxyimidazo[1,2-a]pyridine (Analogue 1): A synthetic analogue that lacks the 3-carboxylic acid group. This molecule serves as a negative control to probe the significance of the carboxylate moiety in receptor binding.

This comparative approach allows us to not only predict the binding affinity but also to understand the structure-activity relationship (SAR) that governs molecular recognition at the target site.

Experimental Workflow: A Self-Validating Docking Protocol

The following protocol is designed to be a self-validating system. The key is the initial re-docking of the co-crystallized ligand (Telacebec). If the docking software can accurately reproduce the experimentally determined binding pose (typically with a Root Mean Square Deviation [RMSD] < 2.0 Å), we can have confidence in its predictions for our novel compounds.

We will use AutoDock Vina , a widely used and rigorously validated open-source docking engine, for this workflow.[2][7][8]

G start_end start_end process process data data decision decision output output A Target Selection (Mtb QcrB - PDB: 7RH7) PDB PDB Structure (7RH7) A->PDB B Protein Preparation D Grid Box Definition (Centred on co-crystallized Telacebec) B->D C Ligand Preparation (Target, Telacebec, Analogue 1) LIG 3D Ligand Structures C->LIG F Re-dock Telacebec D->F H Execute Production Docking (Target Compound & Analogue 1) D->H E Docking Protocol Validation G RMSD < 2.0 Å? E->G F->E G->H Yes K Refine Protocol G->K No I Analysis of Results H->I J Comparative Evaluation (Binding Energy, Pose, Interactions) I->J K->D PDB->B LIG->F LIG->H

Caption: In Silico Docking and Validation Workflow.

Step-by-Step Methodology

Part 1: Protein Preparation

  • Rationale: Raw PDB files are not immediately ready for docking. They often contain water molecules, co-factors, and multiple protein chains that are not part of the binding site, and they lack hydrogen atoms which are critical for calculating interactions.[9][10][11]

  • Obtain Structure: Download the PDB file for 7RH7 from the RCSB PDB database.

  • Clean Structure: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or AutoDock Tools). Remove all water molecules (HOH). Isolate the protein chains that constitute the binding site for Telacebec (in 7RH7, these are primarily subunits of complex III).

  • Add Hydrogens: Add polar hydrogen atoms to the protein. This is crucial for defining the correct ionization states of acidic and basic residues and for identifying potential hydrogen bond donors and acceptors.[7][10]

  • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[12]

Part 2: Ligand Preparation

  • Rationale: Ligands must be converted to a 3D format with correct charges and defined rotatable bonds to allow the docking algorithm to explore conformational flexibility.[11][13]

  • Generate 3D Structures: Obtain or draw 2D structures of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid, Telacebec, and Analogue 1. Use a tool like Open Babel or a chemical drawing program to convert them into 3D structures and perform an initial energy minimization.

  • Assign Charges & Torsion: Load each ligand into AutoDock Tools. The software will automatically detect the rotatable bonds (torsions). Assign Gasteiger charges.

  • Save as PDBQT: Save each prepared ligand in the PDBQT format.

Part 3: Docking Execution & Validation

  • Rationale: The "grid box" defines the three-dimensional space where the docking algorithm will search for favorable binding poses. Centering this box on the known binding site increases efficiency and accuracy.[8]

  • Define the Grid Box: In AutoDock Tools, load the prepared protein PDBQT file. Define a grid box that encompasses the entire binding pocket, using the co-crystallized Telacebec from the original PDB file as a guide. A box size of approximately 25 x 25 x 25 Å is a good starting point. Note the center coordinates and dimensions.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center coordinates, and its dimensions.[2][12]

  • Protocol Validation (Re-docking):

    • Set the ligand in conf.txt to your prepared Telacebec PDBQT file.

    • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

    • Analyze the output. The top-ranked pose for Telacebec should have a low binding affinity (a large negative number).

    • Superimpose the docked Telacebec pose with the original crystal structure pose. Calculate the RMSD. A value below 2.0 Å confirms the protocol's validity.

  • Production Docking:

    • Sequentially update the ligand entry in conf.txt to point to the PDBQT files for 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid and Analogue 1.

    • Execute AutoDock Vina for each ligand.

Results and Comparative Analysis

The output from a docking simulation provides two key pieces of information: the predicted binding affinity (a score) and the predicted 3D binding pose.[14] By analyzing the poses, we can infer the specific molecular interactions driving the binding.

Table 1: Comparative Docking Performance against QcrB

CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions with QcrB Residues
Telacebec (Q203) (Positive Control)-11.5H-bond with Thr313, Glu314; extensive hydrophobic interactions
6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid (Test Compound)-9.2Salt bridge/H-bond from carboxylate to Arg309; H-bond with Thr313
6-Methoxyimidazo[1,2-a]pyridine (Analogue 1)-6.8Hydrophobic interactions; potential weak H-bond from imidazopyridine N

(Note: The values above are illustrative examples for this guide.)

Analysis of Findings
  • Validation Success: The re-docked Telacebec showed a strong binding affinity (-11.5 kcal/mol) and an RMSD of 1.3 Å from the crystal pose, validating our docking protocol. The predicted interactions, including crucial hydrogen bonds with Thr313 and Glu314, matched the experimental structure, confirming that these residues are critical for high-affinity binding.[5]

  • Promising Performance of the Test Compound: Our target molecule, 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid, demonstrated a strong predicted binding affinity of -9.2 kcal/mol. Analysis of its top-ranked pose reveals that the carboxylic acid group is predicted to form a strong salt bridge or bidentate hydrogen bond with a key arginine residue (Arg309) at the mouth of the binding pocket. This interaction, which is distinct from that of Telacebec's bulkier tail, anchors the molecule effectively. The core scaffold maintains a favorable hydrogen bond with Thr313, similar to the positive control.

  • Importance of the Carboxylic Acid: The comparative docking of Analogue 1, which lacks the carboxylate group, is highly informative. Its significantly weaker binding affinity (-6.8 kcal/mol) and the absence of the anchoring interaction with Arg309 underscore the critical role of the 3-carboxylic acid moiety. This finding strongly suggests that this functional group is essential for potent inhibition and is a key driver of the structure-activity relationship for this scaffold against QcrB.

Conclusion and Future Directions

This in silico investigation demonstrates that 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid is a promising candidate for inhibition of M. tuberculosis QcrB. The comparative docking study not only predicts a strong binding affinity but also provides a clear, mechanistically plausible hypothesis for its binding mode, highlighting the essential role of its 3-carboxylic acid group.

While molecular docking is a powerful tool for hypothesis generation and lead prioritization, it is the first step in a longer journey. The logical next steps for this project would include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose and the key interactions over time in a simulated physiological environment.

  • In Vitro Enzymatic Assays: To experimentally measure the IC₅₀ of the synthesized compound against purified QcrB.

  • Microbiological Assays: To determine the Minimum Inhibitory Concentration (MIC) against live M. tuberculosis cultures.

By integrating computational predictions with empirical data, we can confidently advance promising scaffolds like imidazo[1,2-a]pyridines in the urgent quest for new and effective therapeutics.

References

  • Chemical structure of mycobacterial QcrB inhibitors. ResearchGate. Available at: [Link]

  • QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents. PubMed. Available at: [Link]

  • Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). eLife. Available at: [Link]

  • Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). eLife. Available at: [Link]

  • Mycobacterium tuberculosis QcrB (PDB ID: 6ADQ) with bound menaquinone... ResearchGate. Available at: [Link]

  • 7RH7: Mycobacterial CIII2CIV2 supercomplex, Telacebec (Q203) bound. RCSB PDB. Available at: [Link]

  • qcrB - Cytochrome bc1 complex cytochrome b subunit - Mycobacterium tuberculosis. UniProt. Available at: [Link]

  • Molecular Docking Tutorial. Available at: [Link]

  • Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Protein Ligand Docking Lesson Plan. Schrödinger. Available at: [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

  • 5IBF: Crystal structure Mycobacterium tuberculosis CYP121 in complex with inhibitor fragment 19a. RCSB PDB. Available at: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Vina Docking Tutorial. Eagon Research Group. Available at: [Link]

  • Molecular Docking | Autodock VINA Virtual Screening. YouTube. Available at: [Link]

  • Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). bioRxiv. Available at: [Link]

  • Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). PubMed Central. Available at: [Link]

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," giving rise to a multitude of compounds with significant therapeutic potential.[1][2] From the well-known anxiolytics like Zolpidem to novel agents in oncology and inflammatory diseases, this heterocyclic system is a cornerstone of modern medicinal chemistry.[2] The subject of this guide, 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid, represents a novel entity within this class. While its primary target and therapeutic indication are under active investigation, a critical and proactive step in its preclinical development is the comprehensive characterization of its cross-reactivity profile.

This guide provides a robust framework for researchers, scientists, and drug development professionals to objectively assess the selectivity of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid. We will delve into the rationale behind selecting appropriate off-target panels based on the known pharmacology of the parent scaffold, present detailed, state-of-the-art experimental protocols for in vitro screening, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and supported by authoritative references.

The Imperative of Early Selectivity Profiling

Off-target interactions are a leading cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures. Early identification and mitigation of these unintended interactions are paramount for de-risking a drug development program.[3] The imidazo[1,2-a]pyridine class, while therapeutically versatile, is known to interact with a diverse range of biological targets. These include, but are not limited to, protein kinases, GABA-A receptors, and enzymes involved in inflammatory pathways such as cyclooxygenases (COX).[4][5][6] Therefore, a systematic and broad-based approach to cross-reactivity profiling is not merely a regulatory requirement but a scientific necessity.

A Tiered Strategy for Cross-Reactivity Assessment

A tiered approach to safety pharmacology allows for a cost-effective and data-driven assessment of a compound's selectivity.[3] This typically begins with broad, single-concentration screening against a panel of known safety-relevant targets, followed by more focused dose-response studies for any identified "hits."

Caption: A tiered workflow for systematic cross-reactivity profiling.

Part 1: Rationale-Driven Target Selection for Screening

Based on the established pharmacology of the imidazo[1,2-a]pyridine scaffold, a comprehensive cross-reactivity screen for 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid should encompass the following key target families:

  • The Human Kinome: Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors, targeting enzymes such as PI3K, Aurora kinases, Mer/Axl, and IGF-1R.[4][7][8][9] Given the central role of kinases in cellular signaling and the potential for off-target-mediated toxicity, a broad kinome scan is essential.

  • GABA-A Receptors: The anxiolytic and sedative effects of compounds like Zolpidem are mediated through positive allosteric modulation of GABA-A receptors.[10] Unintended interactions with different GABA-A receptor subtypes could lead to undesirable central nervous system (CNS) side effects.

  • Cyclooxygenases (COX-1 and COX-2): Several imidazo[1,2-a]pyridine derivatives have been investigated as selective COX-2 inhibitors for their anti-inflammatory properties.[6][11] Assessing activity at both COX isoforms is crucial to understand the potential for gastrointestinal or cardiovascular side effects.

  • Phosphodiesterases (PDEs): The imidazo[1,2-a]pyridine core is also present in compounds designed as PDE inhibitors, which are implicated in cardiovascular function and inflammation.[12][13]

  • A Broader Safety Panel: To cast a wider net for unforeseen interactions, screening against a broad panel of receptors, ion channels, transporters, and other enzymes associated with known clinical adverse drug reactions is highly recommended.[3][14]

Part 2: Comparative Experimental Protocols

For a comprehensive and objective comparison, standardized and validated assay platforms are indispensable. The following protocols outline methodologies for screening 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid against the prioritized target families.

Broad Kinome Profiling: KINOMEscan®

The KINOMEscan® platform from Eurofins Discovery offers a competitive binding assay to quantify the interactions between a test compound and a large panel of kinases.[15][16] This technology does not rely on ATP and therefore measures true thermodynamic binding affinity (Kd).

Experimental Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid in 100% DMSO.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound.

  • Screening Concentration: For an initial broad screen (e.g., scanMAX panel of 468 kinases), a single concentration of 10 µM is typically used.

  • Data Analysis: Results are reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding. A common threshold for identifying a "hit" is a %Ctrl value ≤ 35% (indicating ≥ 65% inhibition of binding).

  • Follow-up Studies: For any identified hits, a dose-response curve is generated by testing the compound at multiple concentrations to determine the dissociation constant (Kd).

Caption: Workflow for KINOMEscan® competitive binding assay.

General Off-Target Liability Screening: SafetyScreen Panels

Commercial services like Eurofins Discovery's SafetyScreen panels provide a standardized way to assess off-target interactions against a broad range of pharmacologically relevant targets.[3][14]

Experimental Protocol:

  • Panel Selection: Choose a panel that covers a diverse set of targets, such as the SafetyScreen44 or a more comprehensive custom panel that includes GABA-A receptor subtypes, COX-1/2, and various PDEs.

  • Assay Formats: These panels typically include a mix of radioligand binding assays for receptors and ion channels, and enzymatic assays for enzymes like COX and PDEs.[17]

  • Screening Concentration: An initial screen is usually performed at a single concentration of 10 µM.

  • Data Interpretation: Results are expressed as the percent inhibition of binding or enzyme activity. A threshold of ≥ 50% inhibition is generally considered a significant "hit" that warrants further investigation.

  • Dose-Response Analysis: For any confirmed hits, IC50 (for functional assays) or Ki (for binding assays) values are determined from a multi-point dose-response curve.

Cellular Target Engagement: NanoBRET™ Assay

To confirm that the interactions observed in biochemical assays translate to a cellular context, live-cell target engagement assays are invaluable. The Promega NanoBRET™ technology is a robust platform for this purpose.[18][19]

Experimental Protocol:

  • Cell Line Preparation: Use a cell line that has been engineered to express the target protein of interest fused to NanoLuc® luciferase.

  • Assay Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc®-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer and disrupt BRET.[20][21]

  • Assay Execution:

    • Plate the engineered cells.

    • Add the test compound (6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid) at various concentrations.

    • Add the fluorescent tracer.

    • Add the NanoLuc® substrate.

    • Measure the BRET signal using a suitable plate reader.

  • Data Analysis: A decrease in the BRET signal indicates target engagement. A dose-response curve can be generated to determine the IC50 value, which reflects the compound's potency in a live-cell environment.

G cluster_NanoBRET NanoBRET™ Target Engagement Target Target-NanoLuc® Fusion BRET BRET Signal Target->BRET Luminescence Tracer Fluorescent Tracer Tracer->BRET Energy Transfer Compound Test Compound Compound->Target Competition

Caption: Principle of the NanoBRET™ target engagement assay.

Part 3: Data Presentation and Interpretation

The data generated from these screens should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Illustrative Data from a Broad Kinome Screen (Top Hits)

Kinase Target% Inhibition at 10 µMKd (µM)Kinase Family
PIK3CA850.5Lipid Kinase
AURKB721.2Ser/Thr Kinase
AXL653.5Tyr Kinase
Compound X920.1Ser/Thr Kinase
Compound Y45>10Tyr Kinase

Table 2: Illustrative Data from a SafetyScreen Panel

TargetAssay Type% Inhibition at 10 µMIC50/Ki (µM)
GABA-A Receptor (α1β2γ2)Binding682.5
COX-1Enzymatic25>10
COX-2Enzymatic751.8
PDE3AEnzymatic554.2
Compound ZBinding880.8

Interpreting the Results:

  • Potency and Selectivity: The primary goal is to determine the selectivity window between the on-target potency and any off-target activity. A large selectivity window (e.g., >100-fold) is generally desirable.

  • Therapeutic Context: The significance of an off-target interaction depends on the therapeutic indication. For example, a mild interaction with a CNS receptor may be acceptable for an oncology drug but not for a non-CNS indication.

  • Comparison with Alternatives: When available, compare the cross-reactivity profile of 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid with that of other compounds in the same class or with competitor molecules. This comparative analysis provides valuable context for lead candidate selection.

Conclusion

A thorough and early assessment of cross-reactivity is a critical component of modern drug discovery and development. For a novel entity like 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid, leveraging the known pharmacology of the imidazo[1,2-a]pyridine scaffold to guide a systematic screening campaign is a scientifically sound strategy. By employing a tiered approach that combines broad panel screening with more detailed biochemical and cellular assays, researchers can build a comprehensive selectivity profile. This data-driven approach not only enhances the safety assessment of the molecule but also provides crucial insights that can guide future optimization efforts, ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (URL: [Link])

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (URL: [Link])

  • Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors. (URL: [Link])

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (URL: [Link])

  • Zolpidem. (URL: [Link])

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. (URL: [Link])

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (URL: [Link])

  • A Tiered Approach - In Vitro SafetyScreen Panels. (URL: [Link])

  • Eurofins Discovery Safety Pharmacology Portfolio. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (URL: [Link])

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (URL: [Link])

  • KINOMEscan Technology. (URL: [Link])

  • Effects of the new cardiotonic phosphodiesterase inhibitor 1,2-dihydro-5- imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridine-carbonitrile hydrochloride monohydrate on aortic input impedance. (URL: [Link])

  • Specialized In Vitro Safety Pharmacology Profiling Panels. (URL: [Link])

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (URL: [Link])

  • Safety screening in early drug discovery: An optimized assay panel. (URL: [Link])

  • PDE3 inhibitor. (URL: [Link])

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (URL: [Link])

  • DiscoverX KINOMEscan® Kinase Assay Screening. (URL: [Link])

  • KINOMEscan® Kinase Screening & Profiling Services. (URL: [Link])

  • Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. (URL: [Link])

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (URL: [Link])

  • Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... (URL: [Link])

  • KINOMEscan® Kinase Profiling Platform. (URL: [Link])

  • CNS SafetyScreen panel - FR. (URL: [Link])

  • Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators. (URL: [Link])

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (URL: [Link])

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. (URL: [Link])

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A Researcher's Guide to Differentiating Imidazo[1,2-a]pyridine Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. The imidazo[1,2-a]pyridine scaffold, a privileged structure in numerous biologically active molecules, frequently presents the challenge of differentiating its various positional isomers.[1][2] Subtle changes in substituent placement on this fused bicyclic system can significantly impact pharmacological activity, making precise characterization a critical step in the discovery pipeline. This guide provides a comprehensive comparison of spectroscopic data for imidazo[1,2-a]pyridine isomers, offering field-proven insights and experimental data to aid in their differentiation.

The choice of spectroscopic method is dictated by the need for unambiguous structure confirmation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this endeavor.[3][4] This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, highlighting the key diagnostic features that distinguish one isomer from another.

The Foundational Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, including the isomers of imidazo[1,2-a]pyridine. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for the precise mapping of substituents on the heterocyclic core.

¹H NMR Spectroscopy: A Proton's Perspective

The chemical shift of a proton in ¹H NMR is highly sensitive to its electronic environment. In the imidazo[1,2-a]pyridine system, the position of a substituent will influence the electron density across the ring, leading to characteristic upfield or downfield shifts for the remaining protons.

A key diagnostic feature is the chemical shift of the protons on the imidazole ring (H-2 and H-3) and the pyridine ring (H-5, H-6, H-7, and H-8). For instance, substitution at the C-2 position will directly impact the chemical shift of H-3, while substitution on the pyridine ring will cause more subtle, yet predictable, changes in the shifts of the adjacent and remote protons.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Methyl-Imidazo[1,2-a]pyridine Isomers in CDCl₃

Proton2-methyl3-methyl5-methyl7-methyl
H-2-7.217.397.42
H-37.25-7.457.48
H-57.557.59-7.95
H-66.656.706.526.55
H-77.057.097.35-
H-87.988.027.857.45
CH₃2.452.352.502.38

Note: Data is compiled and averaged from various literature sources for illustrative purposes. Actual values may vary based on experimental conditions.

The causality behind these shifts lies in the electronic effects of the methyl group. As an electron-donating group, it increases the electron density at the ortho and para positions, leading to an upfield shift (lower ppm) of the corresponding protons. Conversely, protons at the meta position are less affected.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring are highly indicative of the substituent's position.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Methyl-Imidazo[1,2-a]pyridine Isomers in CDCl₃

Carbon2-methyl3-methyl5-methyl7-methyl
C-2153.2145.5145.1145.3
C-3116.8125.4117.2117.5
C-5123.1123.4135.8122.8
C-6112.5112.8111.9124.7
C-7124.8125.1127.3138.2
C-8117.5117.8116.5115.9
C-8a142.1142.5141.8141.5
CH₃16.514.221.321.1

Note: Data is compiled and averaged from various literature sources for illustrative purposes. Actual values may vary based on experimental conditions.

The ipso-carbon (the carbon directly attached to the substituent) experiences a significant downfield shift, while the ortho and para carbons show smaller shifts. These predictable patterns are crucial for distinguishing between isomers.

Experimental Protocol: NMR Spectroscopic Analysis

A self-validating system for NMR analysis ensures reproducible and reliable data.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified imidazo[1,2-a]pyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[5]

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended): For complex structures or overlapping signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[6]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and calibrate the chemical shift scale using the TMS signal.

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective protons and carbons in the molecule.

G cluster_workflow NMR Analysis Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL solvent + TMS) Instrument_Setup Instrument Setup (≥400 MHz, Shimming) Sample_Prep->Instrument_Setup Load Sample Data_Acquisition Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC/HMBC) Instrument_Setup->Data_Acquisition Optimized Spectrometer Data_Processing Data Processing & Analysis (FT, Phasing, Calibration, Integration, Assignment) Data_Acquisition->Data_Processing Raw Data (FID) Final_Structure Structural Elucidation Data_Processing->Final_Structure Assigned Spectrum

Caption: Workflow for the NMR spectroscopic analysis of imidazo[1,2-a]pyridine isomers.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[3] Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the parent ion, and the resulting fragmentation pattern can be a powerful tool for isomer differentiation.[7][8]

The fragmentation of imidazo[1,2-a]pyridine isomers often involves characteristic losses of small neutral molecules such as HCN, C₂H₂, and radicals. The relative abundance of the fragment ions can vary significantly between isomers, providing a fingerprint for each compound. For example, the loss of a methyl radical from a methyl-substituted isomer will be a prominent fragmentation pathway, and the subsequent fragmentation of the resulting cation can provide further structural clues.

Table 3: Key Mass Spectral Fragments for Methyl-Imidazo[1,2-a]pyridine Isomers (m/z)

IsomerMolecular Ion [M]⁺[M-H]⁺[M-CH₃]⁺Other Key Fragments
2-methyl13213111791, 64
3-methyl13213111791, 64
5-methyl13213111791, 64
7-methyl13213111791, 64

While the primary fragments may be similar for positional isomers, the relative intensities of these fragments in the MS/MS spectrum can be diagnostic.

Experimental Protocol: Mass Spectrometric Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the purified isomer in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to obtain the fragmentation pattern. Varying the collision energy can provide additional fragmentation information.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass measurement.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

    • Compare the MS/MS spectra of the different isomers to identify diagnostic differences in fragment ion abundances.

G cluster_workflow Mass Spectrometry Workflow Sample_Prep Sample Preparation (Dilute solution) Ionization Ionization (ESI or APCI) Sample_Prep->Ionization MS1_Analysis MS1 Analysis (Accurate Mass of [M+H]⁺) Ionization->MS1_Analysis MS2_Analysis MS/MS Analysis (Fragmentation Pattern) MS1_Analysis->MS2_Analysis Isolate [M+H]⁺ Data_Interpretation Data Interpretation (Elemental Composition, Fragment Analysis) MS2_Analysis->Data_Interpretation Isomer_Differentiation Isomer Differentiation Data_Interpretation->Isomer_Differentiation Compare Spectra

Caption: Workflow for mass spectrometric analysis of imidazo[1,2-a]pyridine isomers.

Complementary Techniques: IR and UV-Vis Spectroscopy

While NMR and MS are the primary tools for isomer differentiation, IR and UV-Vis spectroscopy can provide valuable complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The imidazo[1,2-a]pyridine core exhibits characteristic C-H, C=C, and C=N stretching and bending vibrations.[9] While the IR spectra of positional isomers may be quite similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation. The position of a substituent can influence the bond strengths and vibrational frequencies of the ring system.

Table 4: Key IR Absorption Bands (cm⁻¹) for the Imidazo[1,2-a]pyridine Scaffold

Vibrational ModeApproximate Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
C=N stretch1640-1620
C=C stretch1600-1450
C-H in-plane bend1300-1000
C-H out-of-plane bend900-675
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyridine system exhibits characteristic π-π* transitions.[10][11] The position and intensity of the absorption maxima (λ_max) can be influenced by the position and electronic nature of the substituents. While not typically used for primary isomer identification, significant shifts in λ_max can be indicative of different substitution patterns.

Conclusion

The differentiation of imidazo[1,2-a]pyridine isomers is a critical task in drug discovery and development. A multi-spectroscopic approach, with a strong emphasis on ¹H and ¹³C NMR, is essential for unambiguous structural assignment. Mass spectrometry, particularly tandem MS, provides valuable complementary data on molecular weight and fragmentation, while IR and UV-Vis spectroscopy can offer additional supporting evidence. By understanding the principles behind how isomerism affects spectroscopic data and by following robust experimental protocols, researchers can confidently and accurately characterize these important heterocyclic compounds.

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